Product packaging for OM137(Cat. No.:CAS No. 292170-13-9)

OM137

Cat. No.: B612193
CAS No.: 292170-13-9
M. Wt: 306.34 g/mol
InChI Key: AMHQGUWEVRTTJB-GIDUJCDVSA-N
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Description

OM137 is a small molecule compound identified for its ability to inhibit the mitotic spindle checkpoint, a key cell signaling pathway that ensures proper chromosome segregation during cell division . This checkpoint is responsible for arresting cells in mitosis in response to chemotherapeutic spindle poisons like paclitaxel. Research characterizes this compound as an inhibitor of Aurora kinases, a class of enzymes critical for mitotic events such as spindle assembly and chromosome segregation . The primary research value of this compound lies in its potential to create a therapeutic window in cancer therapy. Studies suggest that at appropriate doses, checkpoint inhibitors like this compound could fully eliminate the checkpoint response in tumor cells with a weakened signaling system while sparing sufficient activity in normal cells . This compound demonstrates growth-inhibitory effects on cultured cells at high concentrations and has been shown to potentiate the growth-inhibitory effects of sub-nanomolar concentrations of paclitaxel, indicating its potential use in combination therapy to overcome drug resistance and improve efficacy . As a research chemical, this compound serves as a valuable tool for investigating mitosis, chromosome instability, and the mechanisms of Aurora kinase function in cell cycle regulation . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O3S B612193 OM137 CAS No. 292170-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQGUWEVRTTJB-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292170-13-9
Record name 292170-13-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyl-5-thiazolecarboxylic acid scaffold and its derivatives represent a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds are key building blocks in the synthesis of various therapeutic agents, including treatments for cancer, inflammation, allergies, hypertension, and bacterial infections.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid derivatives primarily revolves around the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thiourea or its derivative.[3][4][5] Modern adaptations have focused on improving yields, simplifying work-up procedures, and enabling one-pot syntheses.

Conventional Two-Step Hantzsch Synthesis

The traditional approach involves two distinct steps: the bromination of a β-ketoester, such as ethyl acetoacetate, followed by cyclization with thiourea.

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate Ethyl acetoacetate is brominated using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.[1]

Step 2: Cyclization with Thiourea The resulting α-bromo-β-ketoester is then reacted with thiourea to form the thiazole ring. This method, however, is often hampered by tedious work-ups and low overall yields, reported to be around 11%.[1]

Efficient One-Pot Synthesis

To overcome the limitations of the two-step method, efficient one-pot procedures have been developed. These methods combine the bromination and cyclization steps into a single reaction vessel, simplifying the process and significantly improving yields.

A notable one-pot synthesis involves reacting ethyl acetoacetate with N-bromosuccinimide in a mixture of water and tetrahydrofuran (THF) at low temperatures. After the initial bromination, thiourea is added, and the mixture is heated to induce cyclization, affording ethyl 2-amino-4-methylthiazole-5-carboxylate in good yields.[1][6] This approach avoids the isolation of the unstable bromo intermediate.

Synthesis from 2-Chloroacetoacetic Ester

An alternative high-yield synthesis utilizes 2-chloroacetoacetic ester as the starting material, which reacts with thiourea in the presence of a base like sodium carbonate in an ethanol-ethyl acetate solvent system. This method has been reported to achieve yields of over 98%.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After completion of the reaction, proceed with work-up and purification.

Protocol 2: High-Yield Synthesis from Ethyl 2-chloroacetoacetate[7]
  • In a four-necked flask, add 200 mL of ethanol containing 25% ethyl acetate, 30.4 g of thiourea, and 1.5 g of sodium carbonate.

  • Heat the mixture to 45°C.

  • Slowly add 33 g of ethyl 2-chloroacetoacetate over 20-30 minutes.

  • After the addition is complete, heat the mixture to 65°C and maintain for 5 hours.

  • Distill off most of the solvent under normal pressure and then cool to room temperature.

  • Filter to remove unreacted thiourea.

  • Add the filtrate to 500 mL of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.

  • Stir for 30 minutes, then collect the precipitate by suction filtration.

  • Dry the product under vacuum for 2 hours to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 3: Synthesis of N-Substituted Derivatives[8][9]

Acylation of the amino group at the 2-position can be achieved by reacting the parent ethyl 2-amino-4-methylthiazole-5-carboxylate with acylating agents like acetic anhydride or arylsulfonyl chlorides in a suitable solvent such as pyridine.[8][9]

  • Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL).

  • Heat the suspension for 5 hours at 105-110°C.

  • Distill off the excess acetic anhydride.

  • Treat the residue with water (10-15 mL).

  • Collect the precipitate of the acetylamino derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and some of its derivatives.

Starting MaterialsMethodYield (%)Melting Point (°C)Reference
Ethyl acetoacetate, NBS, ThioureaOne-PotGood-[1]
Ethyl 2-chloroacetoacetate, Thiourea, Sodium CarbonateHantzsch Synthesis98.39172-173[7]
Active Methylene Ketones, ThioureasC-H Functionalization83175-176[3]

Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

DerivativeYield (%)Melting Point (°C)¹H NMR (δ, ppm)Reference
Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate---[9]
2-Amino-4-methylthiazole-5-carbonitrile93166-1678.02 (s, 2H), 2.25 (s, 3H)[3]
2-Amino-4-(m-tolyl)thiazole-5-carbonitrile96193-1958.22 (s, 2H), 7.83–7.67 (m, 2H), 7.46–7.35 (m, 1H), 7.36–7.19 (m, 1H), 2.37 (s, 3H)[3]
2-Amino-4-(2-chlorophenyl)thiazole-5-carbonitrile87195-1968.28 (s, 2H), 7.69–7.37 (m, 4H)[3]

Table 2: Characterization Data for Selected Derivatives.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes for 2-amino-4-methyl-5-thiazolecarboxylic acid derivatives.

G cluster_0 Conventional Two-Step Synthesis EAA Ethyl Acetoacetate BromoEAA Ethyl 2-bromo-3-oxobutanoate EAA->BromoEAA Bromination NBS NBS NBS->BromoEAA Product1 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate BromoEAA->Product1 Cyclization Thiourea1 Thiourea Thiourea1->Product1

Caption: Conventional two-step Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

G cluster_1 Efficient One-Pot Synthesis EAA2 Ethyl Acetoacetate Product2 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate EAA2->Product2 One-Pot Reaction Reagents2 NBS, Thiourea Reagents2->Product2

Caption: Streamlined one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

G cluster_2 Synthesis of N-Substituted Derivatives Parent Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Derivative N-Acyl Derivative Parent->Derivative Acylation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Derivative

Caption: General scheme for the acylation of the 2-amino group to form N-substituted derivatives.

Applications in Drug Development

Derivatives of 2-amino-4-methyl-5-thiazolecarboxylic acid are of significant interest in drug discovery due to their wide range of biological activities. They have been investigated for their potential as:

  • Anticancer Agents: Certain derivatives have shown potent antiproliferative activity against various human cancer cell lines, including leukemia.[1][2]

  • Anti-inflammatory Agents: The thiazole nucleus is a component of several anti-inflammatory drugs.[10]

  • Antimicrobial and Antiviral Agents: These compounds have been explored for their efficacy against bacterial and viral infections, including HIV.[1][7]

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a key component of dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia.[11]

  • 5-LOX Inhibitors: Some 2-amino-4-aryl thiazole derivatives have been identified as potent inhibitors of 5-lipoxygenase, an important target for asthma and allergy treatment.[12]

  • Antidiabetic Agents: A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to improve insulin sensitivity and hyperlipidemia in diabetic rat models.[13]

The versatility of the 2-amino-4-methyl-5-thiazolecarboxylic acid core, coupled with the accessible and efficient synthetic routes, makes it a highly valuable platform for the development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

Characterization of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds. These vanillin-derived hydrazones are a class of molecules that have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a detailed overview of their synthesis, spectroscopic characterization, and biological evaluation, complete with experimental protocols and data presented for easy comparison.

Synthesis and Spectroscopic Analysis

The synthesis of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide derivatives is typically achieved through a condensation reaction between a hydrazide and vanillin (4-hydroxy-3-methoxybenzaldehyde).[10][12][13][14] The resulting hydrazone products are then purified and characterized using various spectroscopic techniques to confirm their molecular structure.

General Synthesis Protocol

A common method for the synthesis of these compounds involves the following steps:

  • Dissolution of Reactants: Equimolar amounts of a selected hydrazide and vanillin are dissolved in a suitable solvent, such as ethanol or methanol.[12][13]

  • Catalysis: A catalytic amount of acid (e.g., acetic acid or sulfuric acid) is often added to the mixture to facilitate the condensation reaction.[13]

  • Reflux: The reaction mixture is heated under reflux for a period ranging from 2 to 6 hours.[13] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[12]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum confirm the formation of the hydrazone linkage. Characteristic absorption bands include:

  • O-H stretching: A broad band around 3400-3200 cm⁻¹ indicating the presence of the phenolic hydroxyl group.[12][15]

  • N-H stretching: A band in the region of 3300-3100 cm⁻¹.[12][16]

  • C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ from the carbonyl group of the hydrazide moiety.[10][12]

  • C=N stretching: An absorption band in the range of 1620-1575 cm⁻¹, characteristic of the imine group in the hydrazone.[10][12]

  • C-O stretching: Bands corresponding to the methoxy and phenolic C-O bonds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.

  • ¹H NMR:

    • The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-8.5 ppm.[10][12]

    • The phenolic hydroxyl proton (-OH) signal is observed as a singlet, often at a chemical shift greater than δ 9.0 ppm.[12]

    • The amide proton (-NH-) also gives a singlet, typically in the range of δ 11.0-12.0 ppm.[10]

    • The methoxy group protons (-OCH₃) appear as a sharp singlet around δ 3.8 ppm.[12]

    • Aromatic protons are observed in the typical aromatic region (δ 6.5-8.0 ppm).[12]

  • ¹³C NMR:

    • The azomethine carbon (-N=CH-) signal is found in the range of δ 140-150 ppm.[17]

    • The carbonyl carbon (-C=O) of the amide group resonates at approximately δ 160-165 ppm.[17]

    • Signals for the aromatic carbons and the methoxy carbon are also observed in their characteristic regions.[17]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key indicator of the compound's mass.[10]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide and its derivatives, compiled from various studies.

Table 1: FT-IR Spectral Data (cm⁻¹)

Functional GroupCharacteristic Absorption RangeReference
O-H (phenolic)3468 - 3200[12]
N-H (amide)3335 - 3188[12][16]
C-H (aromatic)~3078[12]
C=O (amide I)1678 - 1641[10][12]
C=N (imine)1615 - 1577[10][12]
C=C (aromatic)1585 - 1459[12]
C-O (methoxy/phenol)1257 - 1077[12]

Table 2: ¹H NMR Spectral Data (δ, ppm)

ProtonChemical Shift RangeMultiplicityReference
-NH (amide)11.20 - 11.93Singlet[10][15]
-OH (phenolic)9.0 - 11.0Singlet[12]
-N=CH (azomethine)8.06 - 8.65Singlet[10][12]
Aromatic Protons6.84 - 7.94Multiplet/Doublet[12]
-OCH₃ (methoxy)~3.83Singlet[12]

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CarbonChemical Shift RangeReference
C=O (amide)161.94 - 164.79[15][17]
C=N (azomethine)143.52 - 149.73[15][17]
Aromatic Carbons105.29 - 150.17[15][17]
-OCH₃ (methoxy)~56.54[15]

Biological Activities and Experimental Protocols

Hydrazone derivatives of vanillin have demonstrated a range of biological activities, with antimicrobial and anticancer effects being the most prominent.[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][8]

1. Disc Diffusion Method: [8][17]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial suspension.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): [17][18]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Antimicrobial Activity Data (MIC, µg/mL)

Compound TypeGram-Positive BacteriaGram-Negative BacteriaReference
Hydrazide-hydrazones0.002 - 7.81 (Staphylococcus spp., Bacillus spp.)>100[18]
Vanillin-related hydrazonesModerate activityModerate activity[6][8]
Steroidal hydrazones0.75 - 3.00 (B. cereus)Low to moderate activity[19]
Anticancer Activity

Several studies have highlighted the potential of hydrazone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Table 5: Anticancer Activity Data (IC₅₀, µM)

Compound TypeCancer Cell LineIC₅₀ RangeReference
N-acyl hydrazonesMCF-7 (Breast)7.52 - 25.41[1]
N-acyl hydrazonesPC-3 (Prostate)10.19 - 57.33[1]
Tetracaine hydrazide-hydrazonesColo-205 (Colon)20.5 - 50.0[4]
Tetracaine hydrazide-hydrazonesHepG2 (Liver)20.8 - 35.9[4]
Salicylaldehyde hydrazonesK-562 (Leukemia)0.03 - 0.05[5]
Salicylaldehyde hydrazonesMCF-7 (Breast)~0.23[5]

Mechanism of Action and Signaling Pathways

The anticancer activity of hydrazone compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is achieved through the modulation of various signaling pathways.

Apoptosis Induction Pathway

One of the key mechanisms involves the activation of the p53 tumor suppressor protein, which in turn can trigger the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, including the JNK, p38, and ERK pathways.[1] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and the execution of apoptosis.[2]

apoptosis_pathway Hydrazone 2-[(4-hydroxy-3-methoxyphenyl)methylene] hydrazide Compound p53 p53 Activation Hydrazone->p53 MAPK MAPK Pathway (JNK, p38, ERK) p53->MAPK Bax Bax (Pro-apoptotic) Upregulation MAPK->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation MAPK->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by hydrazone compounds.

Experimental and Logical Workflows

The characterization and evaluation of these compounds follow a logical progression from synthesis to biological testing.

experimental_workflow Synthesis Synthesis of Hydrazone (Condensation Reaction) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (IR, NMR, MS) Purification->Characterization BioActivity Biological Activity Screening Characterization->BioActivity Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) BioActivity->Antimicrobial Anticancer Anticancer Assays (MTT Assay) BioActivity->Anticancer Mechanism Mechanism of Action Studies Anticancer->Mechanism

Caption: General experimental workflow for the characterization of hydrazone compounds.

Conclusion

The 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide scaffold represents a versatile and promising platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering valuable protocols and data for researchers in the field. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit their therapeutic potential.

References

Physicochemical properties of novel thiazole hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Novel Thiazole Hydrazones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of novel thiazole hydrazone derivatives. Thiazole-hydrazone compounds represent a significant class of bis-heterocyclic scaffolds in medicinal chemistry, merging the structural features of a thiazole ring and a hydrazone linkage to create versatile molecules with a wide spectrum of biological activities.[1] The thiazole ring's sulfur and nitrogen atoms contribute to the molecule's lipophilicity and electron density, potentially improving membrane permeability, while the flexible hydrazone linker offers crucial hydrogen bonding capabilities for interacting with biological targets.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes synthetic workflows and structure-activity relationships.

Physicochemical and Spectroscopic Properties

The characterization of novel thiazole hydrazones involves a combination of physical measurements and spectroscopic analysis. These data are crucial for confirming the structure, purity, and electronic properties of the synthesized compounds.

Table 1: Physical and Analytical Data for Selected Thiazole Hydrazones

Compound ID Molecular Formula Yield (%) Melting Point (°C) Rf Value Reference
TCAH1 C18H14N6O2S 98 271 0.61 [2][3]
TCAH2 C20H18N6O4S 89 264 0.55 [2][3]
TCAH3 C18H12Cl2N6O2S 85 289 0.64 [2][3]
TCAH4 C18H12F2N6O2S 79 291 0.59 [2][3]
TCAH5 C18H12Br2N6O2S 81 282 0.68 [2][3]
TCAH6 C20H18N8O2S 75 277 0.51 [2][3]
TCAH7 C26H20N6O2S 69 269 0.71 [2][3]
TCAH8 C22H20N8O2S 65 298 0.49 [2][3]
5a C17H14N4OS - 235-237 - [4]
5c C17H13ClN4OS - 258-260 - [4]
5d C17H13FN4OS - 241-243 - [4]

| 5g | C18H16N4O2S | - | 262-264 | - |[4] |

Table 2: Key Spectroscopic Data for Thiazole Hydrazone Characterization

Compound Series ¹H-NMR (ppm) - Key Signals ¹³C-NMR (ppm) - Key Signals Key IR Bands (cm⁻¹) Reference
TCAH1-TCAH8 11.97-12.44 (-NH-CO-), 11.24-11.86 (-NH-N=), 8.07-9.07 (-CH=N-), 7.51-8.10 (Thiazole C5-H) 168.3-168.9 (Thiazole C2), 148.7-157.9 (-CO-NH-), 136.6-145.8 (-CH=N-), 109.9-116.7 (Thiazole C5) ~3066 (-NH), ~2939 (Ar-CH) [2][3]
5-18 11.84-12.21 (-NH-CO-), Signals for N=CH protons - - [5]

| 6a-h | 10.6 (NH), 3.30 (CH₂), 2.72, 2.49 (CH₃) | - | - |[6] |

Biological Activities

Novel thiazole hydrazones have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings significantly influence their biological efficacy.[7]

Table 3: Summary of In Vitro Biological Activity Data

Compound ID Activity Type Target/Strain IC₅₀ / MIC (µM or µg/mL) Reference
4a-n (Series) Antitubercular Mycobacterium tuberculosis H37Rv MIC: 3.12 - 12.5 µg/mL [7]
4f, 4g Antibacterial S. aureus MIC: 9 - 19 mm (zone of inhibition) [7]
4b, 4h Antibacterial E. coli MIC: 62.5 µg/mL [8]
4b, 4g, 4j Antifungal C. albicans MIC: 250 µg/mL [8]
4c Antimalarial Plasmodium falciparum Promising activity, close to standard [8]
11c Anticancer HepG-2, MCF-7, HCT-116 IC₅₀: ~4 µg/mL, ~3 µg/mL, ~7 µg/mL [6]
6g Anticancer HepG-2, MCF-7, HCT-116 IC₅₀: ~7 µg/mL, ~4 µg/mL, ~12 µg/mL [6]
10 AChE Inhibitor Acetylcholinesterase IC₅₀: 103.24 nM [9]
16 AChE Inhibitor Acetylcholinesterase IC₅₀: 108.94 nM [9]

| 7b | Antioxidant | DPPH/ABTS assays | Exhibited the best antioxidant activity in its series |[10] |

Experimental Protocols

The synthesis and evaluation of thiazole hydrazones follow standardized laboratory procedures. Below are detailed methodologies for their synthesis, characterization, and biological screening.

General Synthesis of Thiazole Hydrazones

The most common route for synthesizing thiazole hydrazones involves a multi-step process, typically beginning with the Hantzsch thiazole synthesis, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone.[5][11]

Step 1: Synthesis of Thiazole Ester A mixture of a thioamide (e.g., thiosemicarbazide derivative) and an α-haloketone (e.g., ethyl 2-chloroacetoacetate) is refluxed in a solvent like ethanol. The resulting product is the corresponding ethyl thiazole-carboxylate.

Step 2: Synthesis of Thiazole Carbohydrazide The synthesized thiazole ester is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent such as absolute ethanol under reflux conditions.[5][11] This reaction converts the ester group into a carbohydrazide, which serves as a key intermediate.

Step 3: Synthesis of Final Thiazole Hydrazone The thiazole carbohydrazide intermediate is condensed with a variously substituted benzaldehyde or another carbonyl compound.[2] This reaction is typically carried out in ethanol with a catalytic amount of acid (e.g., H₂SO₄ or acetic acid) under reflux.[2][5] The final product precipitates upon cooling and is purified by recrystallization.

G General Synthesis Workflow for Thiazole Hydrazones Thioamide Thioamide + α-Haloketone ThiazoleEster Thiazole Ester Intermediate Thioamide->ThiazoleEster Hantzsch Synthesis (Ethanol, Reflux) Carbohydrazide Thiazole Carbohydrazide Intermediate ThiazoleEster->Carbohydrazide Hydrazinolysis (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->ThiazoleEster FinalProduct Novel Thiazole Hydrazone Carbohydrazide->FinalProduct Condensation (Ethanol, Acid Catalyst, Reflux) Aldehyde Substituted Aldehyde/Ketone Aldehyde->Carbohydrazide

Caption: A generalized workflow for the multi-step synthesis of thiazole hydrazones.

Physicochemical Characterization
  • Thin Layer Chromatography (TLC): Purity and reaction progress are monitored using precoated silica gel plates, with visualization under UV light.[5]

  • Melting Point (m.p.): Determined using an open capillary tube method and are typically uncorrected.[5]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on spectrometers (e.g., 500 MHz) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm).[2][5]

    • Infrared (IR) Spectroscopy: Spectra are recorded using methods like KBr pellets to identify characteristic functional group vibrations.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular mass of the synthesized compounds.[2][5]

    • UV-Visible Spectroscopy: Absorption spectra are recorded in various solvents to study electronic transitions (π–π*) and solvatochromic properties.[4]

In Vitro Biological Assays
  • Antimicrobial Screening:

    • Method: The Kirby-Bauer disk diffusion method is often used for initial screening, followed by the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) for active compounds.[7]

    • Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) are used.[5][8]

  • Antioxidant Activity:

    • DPPH Assay: The free radical scavenging ability is tested by reacting the compounds with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in absorbance at 517 nm is measured spectrophotometrically.[5][10]

  • Cytotoxicity Assay (Anticancer):

    • MTT Assay: The cytotoxic activities are assessed against various human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116).[6][12] The assay measures the metabolic activity of cells, which is proportional to cell viability. Results are typically expressed as IC₅₀ values.

Structure-Activity Relationships (SAR)

The biological potency of thiazole hydrazones is highly dependent on the electronic and steric properties of the substituents on the aromatic rings. Understanding these relationships is key to designing more effective drug candidates.

For instance, in a series of furan–thiazole hydrazone derivatives tested for antibacterial activity, the nature of the substituent on the phenyl ring attached to the hydrazone moiety significantly influenced efficacy.[7]

SAR Structure-Activity Relationship (SAR) Insights Core Thiazole-Hydrazone Core sub1 Electron-Withdrawing Groups (EWGs) -CF₃, -Cl, -F, -NO₂ sub2 Electron-Donating Groups (EDGs) -OCH₃, -OH sub3 Bulky/Steric Hindrance sub4 Positional Isomers (ortho, meta, para) HighActivity Enhanced Activity (e.g., Antibacterial, Anticancer) LowActivity Reduced or No Activity sub1->HighActivity Often Correlates With sub2->HighActivity Can Enhance (e.g., Antioxidant) sub3->LowActivity May Cause sub4->HighActivity Position is Critical (e.g., para > ortho/meta)

Caption: Logical relationships in SAR studies of thiazole hydrazones.

References

CAS number for 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview based on available scientific literature for structurally related compounds. As of the latest search, a specific has not been indexed in major chemical databases. The experimental protocols and potential biological activities described herein are extrapolated from established methods for the synthesis and evaluation of similar 2-aminothiazole derivatives.

Compound Identity

Table 1: Compound Identification

Systematic Name 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide
CAS Number Not Found
Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol

| Structure | (See Figure 1) |

Proposed Synthesis

The synthesis of the title compound can be approached through a well-established multi-step reaction sequence common for 2-aminothiazole derivatives.[1][2] The general strategy involves the Hantzsch thiazole synthesis, followed by hydrazinolysis of the corresponding ester, and finally, condensation with an appropriate aldehyde.[2]

Synthetic Workflow

The proposed synthetic pathway is a three-step process starting from ethyl 2-chloroacetoacetate.

Synthetic Pathway A Ethyl 2-chloroacetoacetate C Ethyl 2-amino-4-methyl-5-thiazolecarboxylate A->C Hantzsch Thiazole Synthesis i B Thiourea B->C E 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide C->E Hydrazinolysis ii D Hydrazine hydrate D->E G Target Compound: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide E->G Condensation iii F Vanillin (4-hydroxy-3-methoxybenzaldehyde) F->G

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocols

Step i: Synthesis of Ethyl 2-amino-4-methyl-5-thiazolecarboxylate

This step follows the Hantzsch thiazole synthesis.

  • Reactants: Ethyl 2-chloroacetoacetate and thiourea.

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve equimolar amounts of ethyl 2-chloroacetoacetate and thiourea in absolute ethanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain pure ethyl 2-amino-4-methyl-5-thiazolecarboxylate.

Step ii: Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide

This step involves the hydrazinolysis of the ester obtained in the previous step.[1][2]

  • Reactants: Ethyl 2-amino-4-methyl-5-thiazolecarboxylate and hydrazine hydrate.

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve ethyl 2-amino-4-methyl-5-thiazolecarboxylate in absolute ethanol.

    • Add an excess of hydrazine hydrate (e.g., 1.2 equivalents).

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture. The product should precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry to yield 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.

Step iii: Synthesis of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

The final step is the condensation of the hydrazide with vanillin.[3]

  • Reactants: 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide and vanillin.

  • Solvent: Ethanol or methanol.

  • Catalyst: Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide in ethanol.

    • Add an equimolar amount of vanillin to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours.

    • Monitor the formation of the hydrazone product by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

    • If necessary, purify the product by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[2][4][5][6][7][8] The incorporation of a vanillin moiety, which is also known for its antioxidant and antimicrobial properties, may enhance or modulate the biological profile of the parent thiazole structure.

Table 2: Potential Biological Activities of the Title Compound

Activity Potential Target/Mechanism Relevant Literature for Similar Compounds
Antimicrobial Inhibition of bacterial cell wall synthesis, DNA gyrase, or other essential enzymes. [2][4]
Antifungal Disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis. [2]
Antioxidant Scavenging of free radicals (e.g., DPPH), chelation of metal ions. [1][7]
Anticancer Inhibition of protein kinases, induction of apoptosis, anti-proliferative effects. [5][6]

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production. |[2] |

Hypothetical Signaling Pathway Inhibition

Based on the activities of similar compounds, the title compound could potentially interfere with microbial signaling pathways or cancer-related pathways. For instance, in the context of anticancer activity, many thiazole-based drugs, such as Dasatinib, are kinase inhibitors.[9]

Hypothetical Kinase Inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Intracellular Kinase Cascade (e.g., BCR-ABL, Src) receptor->kinase_cascade proliferation Cell Proliferation & Survival kinase_cascade->proliferation inhibitor Thiazole Derivative (Title Compound) inhibitor->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation

As no specific experimental data for the title compound was found, the following table is provided as a template for researchers to summarize their findings upon synthesis and characterization.

Table 3: Template for Physicochemical and Biological Data

Parameter Value Method
Melting Point (°C) Capillary Method
¹H NMR (δ, ppm) NMR Spectroscopy
¹³C NMR (δ, ppm) NMR Spectroscopy
Mass Spectrum (m/z) Mass Spectrometry
FT-IR (cm⁻¹) FT-IR Spectroscopy
Antimicrobial MIC (µg/mL) Broth Microdilution
Antioxidant IC₅₀ (µM) DPPH Assay

| Anticancer IC₅₀ (µM) | | MTT Assay |

This guide provides a foundational framework for the synthesis and potential evaluation of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide. Further experimental investigation is required to confirm its properties and biological activities.

References

The Solubility Landscape of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, solubility, and potential biological significance of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides. This class of compounds, centered around a 2-aminothiazole core, is of growing interest in medicinal chemistry due to the versatile biological activities exhibited by related structures. Understanding the solubility of these compounds is a critical first step in their evaluation as potential therapeutic agents.

Core Concepts and Physicochemical Properties

The solubility of a compound is a crucial determinant of its bioavailability and therapeutic efficacy. For the 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide scaffold, solubility is influenced by a combination of factors inherent to its structure: the aromatic thiazole ring, the basic amino group, and the polar hydrazide moiety. The interplay of these functional groups, along with the potential for substitution on the hydrazide nitrogen, dictates the overall physicochemical properties and, consequently, the aqueous solubility.

Data Presentation: Solubility of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides

Quantitative solubility data for a broad series of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide derivatives is not extensively available in the public domain. However, data for the parent compound provides a crucial baseline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )SolubilityConditions
2-amino-4-methyl-1,3-thiazole-5-carbohydrazideC5H8N4OS172.2123.4 µg/mL[1]pH 7.4

Note on Solubility of Derivatives: The solubility of derivatives of this core structure can be expected to vary significantly with the nature of the substituent on the hydrazide nitrogen (N'). Non-polar, lipophilic substituents will generally decrease aqueous solubility, while polar or ionizable groups may enhance it. Computational models, such as those based on logP (lipophilicity), can be employed to predict these trends.

Experimental Protocols

Synthesis of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides

The synthesis of the target hydrazides is typically achieved in a two-step process, starting from the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The most common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

  • Reactants: Ethyl acetoacetate, a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride), and thiourea.

  • Procedure:

    • Ethyl acetoacetate is halogenated at the alpha-carbon.

    • The resulting halo-acetoacetate is then reacted with thiourea.

    • The thiourea undergoes a condensation reaction with the ketone and the halide, leading to the formation of the 2-aminothiazole ring.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to reflux to drive the reaction to completion.

Step 2: Conversion to 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazide

The ethyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

  • Reactants: Ethyl 2-amino-4-methylthiazole-5-carboxylate and hydrazine hydrate.

  • Procedure:

    • The ethyl ester is dissolved in a suitable solvent, typically ethanol.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the product hydrazide often precipitates and can be collected by filtration.

Synthesis of N'-Substituted Hydrazide Derivatives:

To obtain a library of derivatives, the parent hydrazide can be further reacted with various aldehydes or ketones to form hydrazones.

  • Reactants: 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide and a selected aldehyde or ketone.

  • Procedure:

    • The parent hydrazide is dissolved in ethanol.

    • The chosen aldehyde or ketone is added to the solution.

    • The mixture is heated under reflux, often with a catalytic amount of acid, for a few hours.

    • The resulting hydrazone derivative can be isolated upon cooling and filtration.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Hydrazide Formation cluster_2 Derivative Synthesis (Optional) A Ethyl Acetoacetate D Hantzsch Thiazole Synthesis A->D B Halogenating Agent (e.g., NBS) B->D C Thiourea C->D E Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate D->E G Hydrazinolysis E->G F Hydrazine Hydrate F->G H 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazide G->H J Condensation H->J I Aldehyde/Ketone I->J K N'-Substituted Hydrazone Derivative J->K

Synthesis of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides.
Protocol for Equilibrium Solubility Determination

The equilibrium solubility of the synthesized hydrazides can be determined using the shake-flask method, which is a standard protocol for assessing the solubility of compounds for biopharmaceutical classification.

  • Materials:

    • Synthesized 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide derivative.

    • Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

    • A suitable organic solvent for stock solution preparation (e.g., DMSO).

    • Vials and a constant temperature shaker bath.

    • Analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of the test compound in a minimal amount of a water-miscible organic solvent.

    • Add an excess amount of the compound to vials containing the aqueous buffer solutions.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and dilute it with the appropriate mobile phase for analysis.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

Biological Activity and Signaling Pathways

While specific biological activity data for 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides are limited, the broader class of 2-aminothiazole derivatives has been extensively investigated, particularly as inhibitors of protein kinases.[2][3] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.

Potential as Kinase Inhibitors:

The 2-aminothiazole scaffold is a known "hinge-binder," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This makes it a privileged scaffold in the design of kinase inhibitors. Derivatives of 2-aminothiazole have been shown to inhibit a variety of kinases, including:

  • Src family kinases: These are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[4]

  • Cyclin-dependent kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Protein kinase CK2: This is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation and survival.[1][5]

Implicated Signaling Pathways:

Given the potential for 2-aminothiazole derivatives to act as kinase inhibitors, they are likely to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminothiazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides represent a class of compounds with significant potential for further investigation in drug discovery. While comprehensive solubility data for a wide range of derivatives is yet to be established, the synthetic routes are accessible, and standardized protocols for solubility determination can be readily applied. The established role of the 2-aminothiazole scaffold as a kinase inhibitor template provides a strong rationale for exploring the biological activities of these hydrazides, particularly in the context of cancer and other diseases driven by dysregulated kinase signaling. Future work should focus on the systematic synthesis of a diverse library of these compounds, followed by a thorough evaluation of their solubility and biological activity to elucidate structure-activity and structure-property relationships.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Vanillin-Derived Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of thiazole compounds derived from vanillin, a versatile and renewable bio-based platform molecule. The inherent biological significance of the thiazole scaffold, combined with the accessibility of vanillin, has spurred significant interest in the development of novel derivatives for applications in medicinal chemistry and materials science. This document summarizes key findings on their molecular architecture, offering a foundation for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Introduction

Vanillin, a primary component of natural vanilla extract, possesses a unique combination of functional groups that make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. Among these, thiazole derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating their mechanisms of action and for the design of next-generation compounds with enhanced efficacy and selectivity.

This guide focuses on the crystallographic analysis of vanillin-derived thiazole hybrids, providing a detailed overview of their synthesis, structural features, and potential biological implications.

Synthesis and Crystallization

The synthesis of vanillin-derived thiazole compounds typically involves multi-step reaction sequences. A general synthetic pathway commences with the modification of the vanillin aldehyde group to form a key intermediate, which is then cyclized to construct the thiazole ring.

A notable example is the synthesis of vanillic acid-thiazole hybrids with potential anti-Alzheimer's disease properties. In a key study, two such compounds, designated as 6g and 6h , were synthesized and their structures confirmed by single-crystal X-ray diffraction.[1]

General Synthetic Protocol

The synthesis of the vanillic acid-thiazole hybrids involved the following key steps:

  • Esterification of Vanillic Acid: The carboxylic acid group of vanillic acid is protected, typically as a methyl or ethyl ester.

  • Bromination: The esterified vanillic acid is subjected to bromination to introduce a reactive handle for the subsequent cyclization.

  • Thiazole Ring Formation: The bromo-intermediate is reacted with a suitable thioamide to form the thiazole ring.

  • Functionalization: Further modifications are made to the thiazole ring or the vanillin moiety to generate a library of derivatives.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system. For compounds 6g and 6h , single crystals were successfully grown, leading to the elucidation of their solid-state structures.[1]

Crystal Structure Analysis

The molecular structures of two vanillin-derived thiazole compounds, 6g and 6h , have been determined by single-crystal X-ray crystallography.[1] Both compounds were found to crystallize in the monoclinic crystal system with the space group P2₁/c.[1] This space group is centrosymmetric and is one of the most common for organic molecules.

Crystallographic Data

The crystallographic data for compounds 6g and 6h are summarized in the table below. This quantitative data provides the fundamental parameters describing the unit cell and the overall crystal packing.

ParameterCompound 6gCompound 6h
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c

Note: Detailed unit cell dimensions, bond lengths, and angles are pending public release of the full crystallographic information file (CIF).

Molecular Conformation

The vanillin-derived thiazole hybrids exhibit a relatively planar conformation, which is a common feature for molecules containing fused aromatic and heterocyclic rings. The planarity of the molecule can influence its packing in the crystal lattice and its potential to participate in π-π stacking interactions, which can be crucial for binding to biological targets.

Experimental Protocols

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structures of compounds 6g and 6h involved the following standard procedures:

  • Crystal Mounting: A suitable single crystal of the compound was mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Reduction: The collected diffraction images were processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Logical Relationships

The biological activity of vanillin-derived thiazole compounds can be diverse. For instance, the vanillic acid-thiazole hybrids 6g and 6h were investigated for their potential to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[1] The logical workflow for the discovery and characterization of such compounds is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_structure Structural Analysis cluster_bioactivity Biological Evaluation Vanillin Vanillin Intermediates Key Intermediates Vanillin->Intermediates Thiazole_Hybrids Vanillin-Thiazole Hybrids (e.g., 6g, 6h) Intermediates->Thiazole_Hybrids Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Thiazole_Hybrids->Spectroscopy Crystallization Crystallization Thiazole_Hybrids->Crystallization Enzyme_Assay Cholinesterase Inhibition Assays Thiazole_Hybrids->Enzyme_Assay SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Crystal_Data Crystal Structure Determination SCXRD->Crystal_Data SAR_Analysis Structure-Activity Relationship (SAR) Crystal_Data->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Fig. 1: Experimental workflow for the synthesis, structural elucidation, and biological evaluation of vanillin-derived thiazole compounds.

Conclusion

The study of the crystal structure of vanillin-derived thiazole compounds provides invaluable insights into their molecular architecture. The crystallographic data for compounds such as 6g and 6h serve as a critical foundation for understanding their physicochemical properties and for guiding the design of new derivatives with tailored biological activities. As more crystal structures of this class of compounds become available, a more comprehensive understanding of their structure-activity relationships will emerge, paving the way for the development of novel therapeutics and functional materials derived from a sustainable and readily available starting material.

References

The Rising Therapeutic Potential of 2-Amino-4-methyl-5-thiazolecarboxylic Acid Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. A particularly promising class of these compounds is the 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their subsequent derivatives. The incorporation of the hydrazide moiety (-CONHNH2) often enhances biological activity by providing an additional site for hydrogen bonding, thereby improving interaction with biological targets. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this versatile chemical scaffold, tailored for researchers, scientists, and drug development professionals.

I. Synthesis and Characterization

The synthetic pathway to 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides is a multi-step process that begins with the well-established Hantzsch thiazole synthesis, followed by hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This initial step involves the reaction of an alpha-haloketone with a thioamide. A common method is the one-pot synthesis from ethyl acetoacetate.

  • To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system like aqueous tetrahydrofuran (THF), N-bromosuccinimide (NBS) (1.2 equivalents) is added portion-wise at a temperature below 0°C.

  • The reaction mixture is stirred at room temperature for approximately 2 hours until the starting material is consumed (monitored by TLC).

  • Thiourea (1 equivalent) is then added to the mixture.

  • The reaction is heated to reflux (around 80°C) for 2-3 hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonia water) to precipitate the product.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide

The target hydrazide is synthesized via hydrazinolysis of the corresponding ethyl ester.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) is dissolved in absolute ethanol.[1]

  • Hydrazine hydrate (1.2-1.5 equivalents) is added to the solution.[1]

  • The mixture is heated under reflux for 6-8 hours.[1]

  • Upon cooling, a solid precipitate forms.

  • The precipitate is filtered, washed with cold ethanol, and dried to yield the final product, 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.[1]

The structures of the intermediate and final products are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthesis Workflow

The following diagram illustrates the general two-step synthesis process.

Synthesis_Workflow reagents1 Ethyl Acetoacetate + NBS + Thiourea step1 Step 1: Hantzsch Thiazole Synthesis (Reflux) reagents1->step1 intermediate Ethyl 2-amino-4-methyl- thiazole-5-carboxylate step1->intermediate step2 Step 2: Hydrazinolysis (Reflux) intermediate->step2 reagents2 Hydrazine Hydrate in Ethanol reagents2->step2 product 2-amino-4-methyl-5- thiazolecarboxylic acid hydrazide step2->product

Caption: General workflow for the synthesis of the target hydrazide.

II. Potential Biological Activities

Derivatives of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide, often synthesized by condensing the hydrazide with various aldehydes to form hydrazones, have demonstrated significant potential in several therapeutic areas.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of thiazole hydrazide derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of Thiazole Hydrazide Derivatives (IC₅₀ Values)

Compound TypeCell LineActivity (IC₅₀ in µM)Reference
Thiazolyl Hydrazone (2k)A549 (Lung)1.43 ± 0.12[2]
Thiazolyl Hydrazone (2l)A549 (Lung)1.75 ± 0.07[2]
Thiazolyl Hydrazone (2j)A549 (Lung)3.93 ± 0.06[2]
Ciprofloxacin/Thiazole Hybrid (4b)HL-60 (Leukemia)0.3 - 3.70[3]
Ciprofloxacin/Thiazole Hybrid (4d)HCT-116 (Colon)0.3 - 3.70[3]
Thiazole-5-carboxamideA549, Bel7402, HCT-8Moderate to High[4]
Piperazinyl ThiazoleA549, HeLa, HT290.63 - 13.87[5]

Note: The specific structures of the derivatives vary between studies. This table presents a summary of reported activities for compounds based on the core thiazole structure.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (thiazole hydrazide derivatives) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is placed on an orbital shaker for a few minutes to ensure complete solubilization. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. Thiazole derivatives have been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), subsequently activating executioner caspases (like caspase-3).[3][7] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.

Visualization of Apoptotic Pathway

Apoptosis_Pathway cluster_0 Cellular Response Compound Thiazole Hydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax inhibits Bcl2->Bax inhibits Mito Mitochondrial Membrane Disruption Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by thiazole hydrazides.

B. Antimicrobial Activity

The structural motif of 2-aminothiazole is present in several clinically used antibiotics. Hydrazide derivatives have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Thiazole Hydrazide Derivatives (MIC Values)

Compound TypeMicroorganismActivity (MIC in µg/mL)Reference
1,2,3-Thiadiazole Hydrazone (15)Staphylococcus spp.1.95[8][9]
1,2,3-Thiadiazole Hydrazone (15)Enterococcus faecalis15.62[8][9]
1,2,3-Thiadiazole Hydrazone (15)Escherichia coli125[8]
2-Amino-5-alkylidene-thiazol-4-onePseudomonas aeruginosa7.8[10]
5-Methyl Analogue (6)Mycobacterium tuberculosis H37Rv16
5-Benzyl Analogue (2)Mycobacterium tuberculosis H37Rv0.06

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: The test compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Visualization of Experimental Workflow

Screening_Workflow cluster_0 General Screening Process Start Synthesized Thiazole Hydrazide Library PrimaryScreen Primary Screening (e.g., Single High Concentration) Start->PrimaryScreen Decision1 Active? PrimaryScreen->Decision1 DoseResponse Dose-Response Assay (e.g., MTT, Broth Microdilution) Decision1->DoseResponse Yes Inactive Inactive Decision1->Inactive No Calc Calculate Potency (IC₅₀ / MIC) DoseResponse->Calc Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Calc->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for biological activity screening.

III. Conclusion

2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their derivatives represent a highly versatile and promising scaffold in modern drug discovery. The straightforward synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The significant in vitro anticancer activity, often mediated through the induction of the intrinsic apoptotic pathway, positions these compounds as attractive candidates for further development. Furthermore, their broad-spectrum antimicrobial potential addresses the urgent need for new agents to combat drug-resistant pathogens. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

Preliminary Screening of Thiazole-Based Schiff Bases for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening of thiazole-based Schiff bases for their antimicrobial properties. Thiazole, a five-membered heteroaromatic ring, is a crucial scaffold in a vast number of synthetic compounds.[1] Its derivatives, particularly when combined with an azomethine group (–C=N–) to form Schiff bases, have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities.[2][3][4] The imine nitrogen in Schiff bases is thought to form hydrogen bonds with active centers of cellular constituents, interfering with normal cell processes.[2] This document outlines detailed experimental protocols for synthesis and antimicrobial screening, presents quantitative data from various studies in a structured format, and visualizes key workflows and mechanisms.

Synthesis of Thiazole-Based Schiff Bases

The synthesis of thiazole-based Schiff bases typically involves a condensation reaction between a primary amine (an amino-thiazole derivative) and a carbonyl compound (an aldehyde or ketone).

General Experimental Protocol for Synthesis

A common method for synthesizing these compounds is through refluxing equimolar amounts of a 2-amino-thiazole derivative and a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid.

Materials:

  • Substituted 2-aminothiazole

  • Substituted aromatic aldehyde

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Glacial Acetic Acid (as catalyst, if using ethanol as solvent)

Procedure:

  • Dissolve the substituted 2-aminothiazole (0.01 mol) in the chosen solvent (e.g., 20-30 ml of ethanol or glacial acetic acid).

  • Add an equimolar amount of the substituted aromatic aldehyde (0.01 mol) to the solution.

  • If using ethanol, add a few drops of glacial acetic acid as a catalyst.[5][6]

  • Heat the reaction mixture to reflux for a period ranging from 4 to 8 hours.[5][7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture. The product may precipitate out directly.

  • Alternatively, the mixture can be poured onto crushed ice to induce precipitation.[7]

  • Filter the resulting solid product, wash it with a small amount of cold ethanol or water, and then dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.[5][6][7]

Example Synthesis: 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid[5]
  • An equimolar mixture of 2-amino-4-phenyl thiazole (0.01 mol) and 3-aldehydosalicylic acid (0.01 mol) is refluxed in ethanol (25 ml) with a catalytic amount of glacial acetic acid (1-2 drops) for 4-5 hours.

  • The resulting brown solid is filtered, washed with a small amount of ethanol, dried, and recrystallized from alcohol.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Thiazole-Based Schiff Bases cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification Reactant1 2-Aminothiazole Derivative Solvent Solvent (e.g., Ethanol) + Acid Catalyst Reactant1->Solvent Reactant2 Aldehyde/Ketone Reactant2->Solvent Reflux Reflux (4-8 hours) Solvent->Reflux Monitoring TLC Monitoring Reflux->Monitoring Precipitation Cooling / Ice Water Monitoring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Purified Thiazole-Based Schiff Base Recrystallization->Final_Product

General Synthesis Workflow

Antimicrobial Screening Protocols

Preliminary antimicrobial screening is essential to determine the potential of the synthesized Schiff bases. The disc diffusion method provides qualitative results, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial activity.

Disc Diffusion Method

This method is widely used for the initial screening of antimicrobial activity.[8][9][10]

Materials:

  • Synthesized Schiff base compounds

  • Standard antibiotic discs (e.g., Ciprofloxacin, Amoxicillin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) as a negative control

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial and fungal strains

  • Sterile paper discs (6 mm diameter)

Procedure:

  • Prepare a nutrient agar medium, autoclave it at 121°C for 15 minutes, and pour it into sterile Petri dishes.[11]

  • Prepare a microbial inoculum of the test microorganisms and swab it uniformly over the surface of the agar plates.

  • Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 100 mg/mL).[11]

  • Impregnate sterile paper discs with a specific volume (e.g., 10 µL) of the compound solutions.[11]

  • Place the impregnated discs, along with standard antibiotic discs and a DMSO-only disc, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a common technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Synthesized Schiff base compounds

  • Microbial inoculum

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antimicrobial agents

Procedure:

  • Prepare a series of two-fold serial dilutions of the synthesized compounds in the broth medium within the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Screening Workflow

Screening_Workflow Antimicrobial Screening Workflow cluster_setup Preparation cluster_screening Primary Screening (Qualitative) cluster_quantification Quantitative Analysis Compound_Prep Prepare Compound Solutions (in DMSO) Disc_Diffusion Disc Diffusion Assay Compound_Prep->Disc_Diffusion Broth_Dilution Broth Microdilution Compound_Prep->Broth_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Disc_Diffusion Inoculum_Prep->Broth_Dilution Media_Prep Prepare Agar Plates / Broth Media_Prep->Disc_Diffusion Media_Prep->Broth_Dilution Incubation1 Incubate Plates Disc_Diffusion->Incubation1 Measure_Zones Measure Inhibition Zones (mm) Incubation1->Measure_Zones Result Antimicrobial Activity Profile Measure_Zones->Result Incubation2 Incubate 96-Well Plates Broth_Dilution->Incubation2 Determine_MIC Determine MIC (µg/mL) Incubation2->Determine_MIC Determine_MIC->Result

Antimicrobial Screening Workflow

Data on Antimicrobial Activity

The following tables summarize the antimicrobial activity of various thiazole-based Schiff bases against selected bacterial and fungal strains as reported in the literature.

Antibacterial Activity Data
Compound/Derivative ClassGram-Positive BacteriaActivity (MIC, µg/mL) / Inhibition Zone (mm)Gram-Negative BacteriaActivity (MIC, µg/mL) / Inhibition Zone (mm)Reference
Thiazolyl-triazole Schiff basesListeria monocytogenesMICs lower than ciprofloxacin for several derivativesPseudomonas aeruginosaStrong inhibition by several derivatives[12]
Thiazole-based Schiff basesStaphylococcus aureus15.00 ± 0.01 mm (at 200 µg/mL)Escherichia coli14.40 ± 0.04 mm (at 200 µg/mL)[2][4]
2-phenylacetamido-thiazole derivative (Compound 16)Bacillus subtilis, Staphylococcus aureus1.56 - 6.25 µg/mLEscherichia coli, Pseudomonas aeruginosa1.56 - 6.25 µg/mL[1]
Thiazole Schiff base (Compound 17 & 18)-Favorable activityEscherichia coliBetter than Kanamycin B[1]
Fluorene-thiazole-Schiff base (Compound 2a)Bacillus subtilis20.3 ± 0.6 mm--[13][14]
Thiazolyl-triazole Schiff baseListeria monocytogenesTwo times more active than ciprofloxacinPseudomonas aeruginosaGood activity, better than ciprofloxacin[3]
Antifungal Activity Data
Compound/Derivative ClassFungal StrainActivity (MIC, µg/mL) / Inhibition Zone (mm)Reference
Thiazolyl hydrazone derivative (Compound 43)Aspergillus fumigatus0.03 µg/mL (four times more potent than Amphotericin B)[1]
Thiazolyl hydrazone derivative (Compound 41)Aspergillus fumigatus0.12 µg/mL (similar to Amphotericin B)[1]
Fluorene-thiazole-Schiff base (Compound 2b)Candida albicans30.3 ± 0.6 mm[13][14]
Thiazolyl-triazole Schiff baseCandida strainsTwofold higher activity compared to fluconazole[3]

Proposed Mechanism of Action

The antimicrobial action of thiazole-based Schiff bases can be attributed to several mechanisms. One of the prominent proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[12][15] By inhibiting this enzyme, the compounds interfere with DNA synthesis, leading to bacterial cell death. Additionally, their ability to inhibit aminoacyl-tRNA synthesis pathways has also been suggested as a possible mechanism.[2]

Mechanism_of_Action Proposed Mechanism: Inhibition of DNA Gyrase Compound Thiazole-Based Schiff Base Binding Binding to Enzyme's Active Site Compound->Binding DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) DNA_Gyrase->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition DNA_Replication DNA Replication & Repair Disrupted Inhibition->DNA_Replication prevents DNA supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Proposed Mechanism of Action

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole-based Schiff bases is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating and electron-withdrawing groups on the aryl part of the molecule plays a crucial role in modulating the antibacterial activity.[16]

  • Lipophilicity: The incorporation of lipophilic moieties, such as a naphthalene ring, can enhance membrane permeability and potentially increase antimicrobial efficacy.[7]

  • Metal Complexation: The biological activity of Schiff base ligands is often enhanced upon chelation with metal ions.[7] This is a promising area for developing more potent antimicrobial agents.

  • Specific Substitutions: SAR studies have shown that specific substitutions, such as an acyl group at position 5 of the thiazole ring, can lead to active antibacterial compounds.[17] Similarly, substitutions on associated heterocyclic rings, like a p-bromophenyl group on a pyrazoline ring attached to the thiazole, have been shown to increase antifungal activity.[18]

Conclusion

Thiazole-based Schiff bases represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, coupled with the tunability of their chemical structure, allows for the systematic exploration of structure-activity relationships to optimize their potency. The standardized screening protocols outlined in this guide provide a robust framework for the preliminary evaluation of these compounds. The data presented herein demonstrates their significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Further investigation into their mechanisms of action and optimization through medicinal chemistry approaches are warranted to develop these scaffolds into clinically viable therapeutic agents.

References

In Silico Prediction of Bioactivity for Substituted Thiazolecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiazolecarboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This structural motif is present in numerous natural products and synthetic compounds with therapeutic potential.[1] The versatility of the thiazole ring, coupled with the diverse functionalities that can be introduced through substitution, makes this class of compounds a fertile ground for drug discovery endeavors. In silico prediction methods have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries, optimization of lead candidates, and elucidation of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the application of in silico methods for predicting the bioactivity of substituted thiazolecarboxylic acids, supported by experimental data and protocols.

Computational Prediction of Bioactivity

The in silico prediction of bioactivity for substituted thiazolecarboxylic acids typically follows a multi-step workflow that integrates various computational techniques. These methods can be broadly categorized into ligand-based and structure-based approaches.

In Silico Bioactivity Prediction Workflow

In Silico Bioactivity Prediction Workflow General Workflow for In Silico Bioactivity Prediction cluster_data Data Preparation cluster_validation Validation and Selection QSAR QSAR Modeling Validation Model Validation QSAR->Validation Pharmacophore Pharmacophore Modeling Screening Virtual Screening Pharmacophore->Screening Docking Molecular Docking Docking->Screening Dataset Dataset Collection (Thiazolecarboxylic Acids) Descriptor Molecular Descriptor Calculation Dataset->Descriptor Descriptor->QSAR Descriptor->Pharmacophore Validation->Screening Hit_ID Hit Identification Screening->Hit_ID QSAR Modeling Workflow QSAR Modeling Workflow Data_Collection Data Collection (Structures & pIC50) Descriptor_Calc Descriptor Calculation (2D/3D) Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Dev Model Development (e.g., MLR, PLS, ANN) Data_Split->Model_Dev Model_Val Model Validation (Internal & External) Model_Dev->Model_Val Prediction Prediction of New Compound Activity Model_Val->Prediction Molecular Docking Workflow Molecular Docking Workflow Target_Prep Target Preparation (e.g., PDB structure) Grid_Gen Binding Site Definition (Grid Generation) Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure) Docking_Run Docking Simulation (Pose Generation) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Scoring Scoring & Ranking Docking_Run->Scoring Analysis Analysis of Binding Interactions Scoring->Analysis Pharmacophore Modeling and Virtual Screening Workflow Pharmacophore Modeling and Virtual Screening Model_Gen Pharmacophore Model Generation Model_Val Model Validation Model_Gen->Model_Val DB_Screen Database Screening Model_Val->DB_Screen Hit_Filter Hit Filtering & Ranking DB_Screen->Hit_Filter Docking_Filter Docking-Based Filtering Hit_Filter->Docking_Filter Lead_Select Lead Candidate Selection Docking_Filter->Lead_Select PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Thiazolecarboxylic Acid Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Thiazolecarboxylic Acid Derivative Inhibitor->RAF inhibits Inhibitor->MEK inhibits COX_Inhibition_Pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inhibitor Thiazolecarboxylic Acid Derivative Inhibitor->COX2 selectively inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-amino-4-methyl-5-thiazolecarboxylic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides, key intermediates in the development of various therapeutic agents. The synthesis is a two-step process beginning with the formation of ethyl 2-amino-4-methyl-5-thiazolecarboxylate, followed by its conversion to the corresponding hydrazide. This protocol offers high yields and straightforward procedures, making it suitable for laboratory-scale synthesis and further derivatization for drug discovery and development programs. The derivatives of 2-aminothiazole are recognized for their potential in creating compounds with anti-tumor, anti-HIV, and antimicrobial properties[1][2][3].

I. Synthesis of Ethyl 2-amino-4-methyl-5-thiazolecarboxylate

The initial step involves the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. The presented protocol is an optimized, high-yield method adapted from established procedures[4]. It involves the reaction of ethyl 2-chloroacetoacetate with thiourea.

Experimental Protocol
  • Preparation: In a four-neck round-bottom flask, add 200 mL of an ethanol solution containing 25% ethyl acetate.

  • Addition of Reagents: Add 30.4 g of thiourea and 1.5 g of sodium carbonate to the flask[4].

  • Reaction Initiation: Heat the mixture to 45 °C while stirring.

  • Controlled Addition: Slowly drip 33 g of ethyl 2-chloroacetoacetate into the reaction mixture over a period of 20-30 minutes[4].

  • Heating and Incubation: After the addition is complete, raise the temperature to 65 °C and maintain it for 5 hours to allow the reaction to proceed to completion[4].

  • Solvent Removal: After the incubation period, distill the mixture under normal pressure to remove the majority of the solvent.

  • Filtration: Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea[4].

  • Precipitation: Add the filtrate to 500 mL of water. Adjust the pH to 9-10 using a 30% sodium hydroxide solution while stirring[4]. Continue stirring for an additional 30 minutes.

  • Product Isolation: Collect the resulting precipitate by suction filtration.

  • Drying: Dry the collected solid in a vacuum oven for 2 hours to obtain the final product, ethyl 2-amino-4-methyl-5-thiazolecarboxylate[4].

Quantitative Data

The following table summarizes the results from various documented examples of this synthesis, showcasing its high efficiency and reproducibility[4].

ParameterExample 1Example 2Example 3
Ethyl Acetate Conc. 25%20%35%
Sodium Carbonate 1.5 g0.5 g3.3 g
Reaction Temperature 65 °C70 °C70 °C
Reaction Time 5 h5 h5.5 h
Product Yield 98.39%98.12%98.12%
Melting Point 172-173 °C172-173 °C172-173 °C

II. Synthesis of 2-amino-4-methyl-5-thiazolecarboxylic Acid Hydrazide

The second step converts the synthesized ethyl ester into the desired hydrazide via reaction with hydrazine hydrate. This is a standard and efficient method for forming hydrazides from esters.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar acetohydrazide[5].

  • Dissolution: Dissolve the ethyl 2-amino-4-methyl-5-thiazolecarboxylate (0.01 mol) obtained from Step I in absolute ethanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (0.012 mol) to the solution.

  • Reflux: Heat the reaction mixture under reflux for 6-8 hours[5]. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.

Quantitative Data
ParameterExpected Result
Reaction Time 6-8 hours
Yield ~75% (based on similar structures[5])
Physical Appearance Crystalline solid

III. Visualization of Workflow and Applications

The following diagrams illustrate the synthesis pathway and the potential workflow for utilizing the synthesized hydrazides in drug discovery.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazide Formation A Ethyl 2-chloroacetoacetate C Ethyl 2-amino-4-methyl-5- thiazolecarboxylate A->C Ethanol/EtOAc Na2CO3, 65°C B Thiourea B->C Ethanol/EtOAc Na2CO3, 65°C E 2-amino-4-methyl-5- thiazolecarboxylic acid hydrazide C->E Absolute Ethanol Reflux D Hydrazine Hydrate D->E

Caption: Synthetic route for 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.

Drug_Discovery_Workflow A Synthesized Hydrazide Core (2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide) B Condensation Reaction (e.g., with various aldehydes) A->B C Library of Novel Derivatives (e.g., Schiff Bases) B->C D Biological Screening C->D E Anticancer Activity Assays D->E F Antimicrobial Activity Assays D->F G Antioxidant Activity Assays D->G H Lead Compound Identification E->H F->H G->H

Caption: Workflow for developing new drug candidates from the synthesized hydrazide.

IV. Conclusion

The protocols outlined provide an efficient and reliable method for synthesizing 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides. These compounds serve as versatile building blocks for creating libraries of novel derivatives for screening and development of new therapeutic agents[2]. The high yield of the initial ester synthesis and the straightforward conversion to the hydrazide make this a valuable procedure for chemical and pharmaceutical research.

References

Application Notes and Protocols for Evaluating Thiazole Derivatives' Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a versatile heterocyclic scaffold, is a key component in numerous FDA-approved drugs and a subject of intense research in medicinal chemistry.[1][2] Derivatives of thiazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and standardized protocols for a range of in vitro assays designed to evaluate the efficacy of novel thiazole derivatives, tailored for researchers in drug discovery and development.

Anticancer Activity Evaluation

Application Note: Thiazole derivatives have emerged as promising anticancer agents by targeting various critical signaling pathways involved in tumor growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways, and by inhibiting key enzymes like VEGFR-2.[1][3][5][6][7] The following protocols are fundamental for assessing the cytotoxic and mechanistic effects of thiazole compounds on cancer cell lines.

Data Presentation: Anticancer Activity of Thiazole Derivatives
Compound/DerivativeTarget Cell LineAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Compound 4cMCF-7 (Breast)MTT2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4cHepG2 (Liver)MTT7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4cVEGFR-2 EnzymeInhibition Assay0.15Sorafenib0.059
Compound 6A549 (Lung)Cytotoxicity12.0 (µg/mL)--
Compound 6C6 (Glioma)Cytotoxicity3.83 (µg/mL)--
Compound 3bPI3Kα EnzymeInhibition Assay0.086 ± 0.005--
Compound 3bmTOR EnzymeInhibition Assay0.221 ± 0.014--
Bis-thiazole 5fKF-28 (Ovarian)MTT0.718--
Bis-thiazole 5fA2780 (Ovarian)MTT2.34--

Table 1: Summary of in vitro anticancer efficacy of selected thiazole derivatives from various studies.[3][8][9][10]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of chemical compounds.[8][10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement & Analysis start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Serial Dilutions of Thiazole Derivatives prep_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability & Determine IC₅₀ read_abs->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Signaling Pathways Modulated by Thiazole Derivatives

Thiazole derivatives often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation.

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition by Thiazole Derivatives RTK Growth Factor Receptor (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Thiazole Thiazole Derivative Thiazole->RTK e.g., VEGFR-2 Thiazole->PI3K mTOR mTOR Thiazole->mTOR PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes

PI3K/Akt/mTOR pathway inhibited by thiazoles.

Antimicrobial Activity Evaluation

Application Note: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[4][12][13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's potency.[14][15]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives
Compound/DerivativeTarget MicroorganismAssayMIC Value (µg/mL)Reference CompoundReference MIC (µg/mL)
Phenylthiazole 1MRSA (USA100)Broth Microdilution1.3Mupirocin0.8
Phenylthiazole 2MRSA (USA300)Broth Microdilution2.8Mupirocin0.8
Compound 12S. aureusAgar Diffusion125Ofloxacin10
Compound 12E. coliAgar Diffusion150Ofloxacin10
Compound 12A. nigerAgar Diffusion125Ketoconazole10
Compound 7bS. aureusAntimicrobial Sensitivity0.22Ciprofloxacin-
Compound 7bC. albicansAntimicrobial Sensitivity0.25Ketoconazole-

Table 2: Summary of in vitro antimicrobial efficacy of selected thiazole derivatives.[16][13][17]

Experimental Protocols

This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.[15][18][19]

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the thiazole derivative (e.g., at 2x the highest desired concentration) and add 100 µL to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Controls: Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[20]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the unaided eye.[19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells with Bacteria (Final Conc. 5x10⁵ CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Thiazole in 96-well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C for 16-20h) inoculate->incubate read_mic 5. Read Plate for Visible Growth incubate->read_mic determine_mic 6. Determine MIC (Lowest concentration with no growth) read_mic->determine_mic

Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity Evaluation

Application Note: Chronic inflammation is linked to numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase (COX).[21][22][23]

Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives
Compound/DerivativeTarget/AssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Compound 2bCOX-1 Inhibition0.239Celecoxib-
Compound 2bCOX-2 Inhibition0.191Celecoxib0.002
Compound 2aCOX-2 Inhibition0.958Celecoxib0.002
Compound 4COX-1 Inhibition29.60 ± 1.58--
Compound 13bNO Production (LPS-stimulated RAW264.7 cells)Potent Inhibition--

Table 3: Summary of in vitro anti-inflammatory efficacy of selected thiazole derivatives.[22][24][25]

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[25]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the thiazole derivatives for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include control wells (cells only, cells + LPS).

  • Griess Assay: Measure the nitrite concentration in the culture supernatant, which is an indicator of NO production.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Signaling Pathways in Inflammation

The NF-κB signaling pathway is a primary regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory drugs.[26][27][28]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB->IkB_NFkB Proteasome Proteasomal Degradation Proteasome->NFkB releases Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Genes induces transcription Thiazole Thiazole Derivative Thiazole->IKK Inhibits IkB_NFkB->Proteasome leads to ubiquitination & degradation of IκB

References

Application Notes and Protocols: Antimicrobial Testing of Vanillin-Based Schiff Bases Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the investigation of the antimicrobial properties of vanillin-based Schiff bases against resistant bacterial strains. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds as potential novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new therapeutic agents. Vanillin, a naturally occurring phenolic aldehyde, and its derivatives, particularly Schiff bases, have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3] Vanillin-based Schiff bases are synthesized through the condensation reaction of vanillin or its derivatives with various primary amines.[4][5][6] This modular synthesis allows for the creation of a diverse library of compounds with potentially enhanced antimicrobial efficacy against drug-resistant bacteria. This document outlines the key experimental procedures for synthesizing and evaluating the antimicrobial activity of these compounds.

Synthesis of Vanillin-Based Schiff Bases

The synthesis of vanillin-based Schiff bases is a straightforward condensation reaction. The following protocol is a general procedure that can be adapted based on the specific amine used.

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_final_product Final Product vanillin Vanillin reflux Reflux (e.g., 6h) vanillin->reflux amine Primary Amine amine->reflux solvent Ethanol solvent->reflux filtration Filtration reflux->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization tlc TLC recrystallization->tlc ftir FT-IR recrystallization->ftir nmr NMR (1H, 13C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms schiff_base Vanillin-Based Schiff Base tlc->schiff_base ftir->schiff_base nmr->schiff_base ms->schiff_base

Caption: General workflow for the synthesis and characterization of vanillin-based Schiff bases.

Protocol: General Synthesis of Vanillin-Based Schiff Bases

Materials:

  • Vanillin (or o-vanillin)

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of vanillin (e.g., 1 mmol, 0.152 g) in a suitable volume of ethanol (e.g., 20 mL).[4]

  • To this solution, add an equimolar amount of the desired primary amine (e.g., 1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for a specified period (typically 2-6 hours).[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid Schiff base is then collected by filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[1][7]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized vanillin-based Schiff bases can be evaluated using various methods. The agar well diffusion method provides a qualitative assessment, while the broth microdilution method determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_agar_diffusion Agar Well Diffusion cluster_mic Broth Microdilution (MIC) bacterial_culture Bacterial Culture (e.g., Mueller-Hinton Broth) spread_plate Spread Bacterial Culture on Agar Plate bacterial_culture->spread_plate add_bacteria Inoculate Wells with Bacterial Suspension bacterial_culture->add_bacteria compound_prep Prepare Schiff Base Solutions (in DMSO) add_compounds Add Schiff Base Solutions to Wells compound_prep->add_compounds serial_dilution Serial Dilution of Schiff Bases in 96-well Plate compound_prep->serial_dilution create_wells Create Wells in Agar spread_plate->create_wells create_wells->add_compounds incubate_plates Incubate Plates add_compounds->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones serial_dilution->add_bacteria incubate_mic Incubate 96-well Plate add_bacteria->incubate_mic determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->determine_mic G cluster_compound Schiff Base Compound cluster_interaction Bacterial Cell Interaction cluster_effect Cellular Effects schiff_base Vanillin-Based Schiff Base cell_membrane Bacterial Cell Membrane schiff_base->cell_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Application Notes and Protocols: Enzyme Inhibition Assays Using 5-Thiazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using 5-thiazolecarboxylic acid derivatives. This class of compounds has shown significant inhibitory activity against a range of clinically relevant enzymes, making them promising candidates for drug discovery and development.

Introduction to 5-Thiazolecarboxylic Acid Derivatives

5-Thiazolecarboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including the treatment of gout, hyperuricemia, cancer, and inflammatory conditions. The unique structure of the thiazole ring allows for the development of novel drug candidates with improved efficacy and selectivity.

Target Enzymes and Therapeutic Indications

Research has identified several key enzymes that are potently inhibited by 5-thiazolecarboxylic acid derivatives. These include:

  • Xanthine Oxidase (XO): A critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout.

  • Monoacylglycerol Lipase (MAGL): A serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5] MAGL is a target for neurological and inflammatory disorders, as well as cancer.

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain.[6][7]

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][8][9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC50 values) of various 5-thiazolecarboxylic acid derivatives against their target enzymes as reported in the literature.

Table 1: Xanthine Oxidase Inhibitory Activity

Compound IDSubstitution PatternIC50 (µM)Reference
GK-20Di-substituted Ring B0.45[10]
5bpara-Fluoro substitution0.57[10]
5cChloro substitution0.91[10]

Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity

Compound IDCompound SeriesIC50 (µM)Reference
3g2-amino-4-methylthiazole-5-carboxylate derivative0.037[3][9]
4c2-amino-4-methylthiazole-5-carboxylate derivative0.063[3][9]

Table 3: Cyclooxygenase (COX) Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2aCOX-12.652.77[11]
2aCOX-20.958[11]
2bCOX-10.2391.25[11]
2bCOX-20.191[11]
2jCOX-20.9571.51[11]

Table 4: Carbonic Anhydrase (hCA) Inhibitory Activity

Compound SeriesTarget EnzymeIC50 Range (µM)Reference
Thiazole-methylsulfonyl DerivativeshCA I39.38–198.04[12]
Thiazole-methylsulfonyl DerivativeshCA II39.16–86.64[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving the target enzymes and the general experimental workflow for an enzyme inhibition assay.

Xanthine_Oxidase_Pathway Purines Dietary Purines & Endogenous Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine ROS Reactive Oxygen Species (ROS) XO1->ROS XO2->UricAcid XO2->ROS Inhibitor 5-Thiazolecarboxylic Acid Derivatives Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Figure 1: Xanthine Oxidase in Purine Metabolism.

MAGL_Pathway MembraneLipids Membrane Phospholipids DAG Diacylglycerol (DAG) MembraneLipids->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL CB1R CB1 Receptor TwoAG->CB1R Activation CB2R CB2 Receptor TwoAG->CB2R Activation AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins AA->Prostaglandins Inhibitor 5-Thiazolecarboxylic Acid Derivatives Inhibitor->MAGL Inhibition COX_Pathway MembraneLipids Membrane Phospholipids AA Arachidonic Acid MembraneLipids->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain Prostanoids->Inflammation Inhibitor 5-Thiazolecarboxylic Acid Derivatives Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition Carbonic_Anhydrase_Function CO2 Carbon Dioxide (CO2) CA Carbonic Anhydrase (CA) CO2->CA H2O Water (H2O) H2O->CA H2CO3 Carbonic Acid (H2CO3) CA->H2CO3 HCO3 Bicarbonate (HCO3-) H2CO3->HCO3 H_ion Proton (H+) H2CO3->H_ion pH_reg pH Regulation, Ion Transport HCO3->pH_reg H_ion->pH_reg Inhibitor 5-Thiazolecarboxylic Acid Derivatives Inhibitor->CA Inhibition Experimental_Workflow Start Start ReagentPrep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock Solutions Start->ReagentPrep AssaySetup Set up Assay Plate: - Control Wells (No Inhibitor) - Blank Wells (No Enzyme) - Test Wells (Varying Inhibitor Concentrations) ReagentPrep->AssaySetup Incubation Pre-incubate Enzyme with Inhibitor AssaySetup->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Reaction->Measurement DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: 2-Amino-4-methyl-5-thiazolecarboxylic Acid Hydrazides as Versatile Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their derivatives as molecular probes. These compounds are a key class of heterocyclic molecules that have shown significant promise in various biological and drug discovery applications, including cellular imaging, nucleic acid detection, and as synthons for targeted therapies.

Introduction

2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazides are organic compounds featuring a core thiazole ring, which is a common scaffold in many biologically active molecules. The inherent fluorescence and binding capabilities of certain thiazole derivatives, such as Thiazole Orange, make them excellent candidates for development as molecular probes. These probes can be designed to selectively interact with specific biological targets, such as DNA, RNA, or proteins, often resulting in a detectable change in their fluorescence signal. The hydrazide functional group provides a versatile handle for further chemical modification, allowing for the attachment of targeting moieties or other functional groups to enhance specificity and utility.

Applications

The primary applications of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide-based molecular probes are centered on their fluorescent properties and their ability to bind to biomolecules.

Fluorescent Labeling of Nucleic Acids

Thiazole derivatives, particularly those related to Thiazole Orange, are well-known "light-up" fluorescent probes for nucleic acids. Their fluorescence is significantly enhanced upon binding to DNA and RNA, making them ideal for:

  • Quantification of DNA and RNA: In solution-based assays.

  • Visualization of Nucleic Acids in Gels: As a safer alternative to ethidium bromide.

  • Live-Cell Imaging: For staining the nucleus and mitochondria.

  • G-Quadruplex DNA Probes: Specific derivatives can be designed to selectively bind to and identify G-quadruplex structures, which are implicated in cancer and other diseases.

Cellular and In Vivo Imaging

By conjugating these thiazole hydrazides to targeting ligands, such as folate, they can be used for targeted imaging of specific cell types or tissues. For example, a folate-conjugated thiazole derivative has been successfully used for in vivo fluorescence imaging of tumors that overexpress the folate receptor.

Precursors for Synthesis of Bioactive Molecules

The 2-aminothiazole core is a versatile building block in medicinal chemistry for the synthesis of compounds with a wide range of biological activities, including:

  • Anticancer agents

  • Antimicrobial agents

  • Enzyme inhibitors

The hydrazide functionality allows for the straightforward synthesis of various derivatives, such as Schiff bases and other heterocyclic compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for representative thiazole-based molecular probes. It is important to note that the exact photophysical and binding properties will vary depending on the specific chemical structure of the derivative.

Probe DerivativeTargetBinding Affinity (K_d)IC_50Fluorescence Quantum Yield (Φ_F)Excitation Max (λ_ex)Emission Max (λ_em)Reference
Thiazole Orange (TO)dsDNANot specifiedNot applicable>0.1 (bound) vs. <0.001 (free)~509 nm~533 nm
meso-Bn-2TOG-Quadruplex DNANot specifiedNot applicableSignificantly enhanced upon binding~510 nm~550 nm
TO-Folate ConjugateFolate ReceptorNot specifiedNot applicableNot specifiedNot specifiedNot specified
p-fluoro substituted 2-amino-4-aryl thiazole5-Lipoxygenase (5-LOX)Not applicable~10 µMNot applicableNot applicableNot applicable

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic Acid Hydrazide Derivatives

This protocol describes a general method for the synthesis of hydrazide derivatives from the corresponding ethyl ester, which is a common precursor.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Substituted aldehyde or ketone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Synthesis of the Hydrazide:

    • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide, will often precipitate out of solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of Hydrazone Derivatives:

    • Dissolve the synthesized 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide (1 equivalent) in ethanol.

    • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 3-6 hours.

    • Cool the reaction mixture, and collect the resulting hydrazone precipitate by filtration. Wash with cold ethanol and dry.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Hydrazide cluster_derivatization Synthesis of Hydrazone Derivative start Ethyl 2-amino-4-methyl- thiazole-5-carboxylate reflux1 Reflux (6-8 hours) start->reflux1 reagent1 Hydrazine Hydrate Ethanol reagent1->reflux1 product1 2-Amino-4-methyl-5- thiazolecarboxylic Acid Hydrazide reflux1->product1 reflux2 Reflux (3-6 hours) product1->reflux2 reagent2 Substituted Aldehyde/Ketone Ethanol, Acetic Acid (cat.) reagent2->reflux2 product2 Final Hydrazone Probe reflux2->product2

Caption: General workflow for the synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide and its subsequent derivatization to a hydrazone-based molecular probe.

Protocol 2: In Vitro Staining of Nucleic Acids with a Thiazole-Based Probe

This protocol provides a general procedure for using a thiazole derivative to stain DNA in a fixed cell sample for fluorescence microscopy.

Materials:

  • Thiazole-based fluorescent probe (e.g., a Thiazole Orange derivative)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for cell fixation

  • Triton X-100 (0.1% in PBS) for permeabilization

  • DAPI or Hoechst stain (optional, for counterstaining)

  • Cells grown on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of the thiazole probe in PBS (e.g., 0.1-1 µM, the optimal concentration should be determined empirically).

    • Incubate the fixed and permeabilized cells with the probe solution for 20-30 minutes at room temperature, protected from light.

    • (Optional) If counterstaining, add DAPI or Hoechst stain to the probe solution or in a subsequent step according to the manufacturer's protocol.

    • Wash the cells three times with PBS to remove unbound probe.

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the thiazole probe and any counterstain used.

G start Cells on Coverslip fix Fixation (4% Formaldehyde) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm stain Staining with Thiazole Probe perm->stain wash Wash (3x with PBS) stain->wash image Fluorescence Microscopy wash->image

Caption: Inhibition of the 5-lipoxygenase (5-LOX) pathway by a thiazole-based molecular probe.

Conclusion

2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their derivatives represent a versatile class of compounds with significant potential as molecular probes. Their utility spans from fundamental biological research in cellular and molecular imaging to the development of targeted diagnostic and therapeutic agents. The synthetic tractability of the hydrazide group allows for the creation of a diverse library of probes with tailored specificities and functionalities, making them a valuable tool for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Vanillin-Thiazole Compounds in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanillin-thiazole compounds in agricultural research, focusing on their potential as antifungal, antibacterial, and insecticide synergist agents. Detailed protocols for key experiments are provided to facilitate further investigation and development of these promising compounds for crop protection.

Introduction to Vanillin-Thiazole Compounds in Agriculture

Vanillin, a naturally occurring phenolic aldehyde, has garnered significant attention in agricultural research due to its inherent antimicrobial properties.[1][2][3] To enhance its bioactivity and spectrum of action, researchers have synthesized a variety of vanillin derivatives, with those incorporating a thiazole ring showing particular promise. Thiazole moieties are present in numerous biologically active compounds and can contribute to enhanced efficacy and novel mechanisms of action.[4][5] The combination of the vanillin scaffold with a thiazole ring has led to the development of novel compounds with potent antifungal and antibacterial activities against a range of plant pathogens.[1][6] Furthermore, some isothiazolic derivatives of vanillin have demonstrated a strong synergistic effect when combined with existing insecticides.

Antifungal and Antibacterial Applications

Vanillin-thiazole derivatives have shown significant efficacy against several important plant pathogenic fungi and bacteria. The primary mechanism of action appears to involve the disruption of cellular integrity, including damage to the cell wall, cell membrane, and mitochondria, ultimately leading to cell death.[1][6]

Quantitative Efficacy Data

The following tables summarize the in vitro antifungal and antibacterial activity of selected vanillin-thiazole compounds against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the target organism's growth.

Table 1: In Vitro Antifungal Activity of Vanillin-Thiazole Derivatives [1][7]

Compound/Active IngredientBotrytis cinerea (EC50, µg/mL)Fusarium solani (EC50, µg/mL)Magnaporthe grisea (EC50, µg/mL)
Compound 4a 1.070.78-
Compound 4k --7.77
Hymexazol ->50-
Carbendazim 1.250.98-

Note: Compound 4a and 4k are novel vanillin derivatives containing thiazole and acylhydrazone moieties as described in the cited literature.[1]

Table 2: In Vitro Antibacterial Activity of a Vanillin-1,3,4-Thiadiazole Derivative [8]

Compound/Active IngredientXanthomonas oryzae pv. oryzae (Xoo) (EC50, µg/mL)Xanthomonas oryzae pv. oryzicola (Xoc) (EC50, µg/mL)
Compound 29 *3.148.83
Thiodiazole copper 87.03108.99
Bismerthiazol 67.6479.26

Note: Compound 29 is a novel vanillin derivative containing a 1,3,4-thiadiazole structure.[8]

Mechanism of Action: A Visual Representation

The fungicidal action of vanillin-thiazole compounds, such as compound 4a, involves a multi-pronged attack on the fungal cell. This mechanism is depicted in the following diagram.

Fungicidal_Mechanism cluster_0 Vanillin-Thiazole Compound cluster_1 Fungal Cell cluster_2 Cellular Damage Compound Compound 4a CellWall Cell Wall Compound->CellWall Interaction CellMembrane Cell Membrane Compound->CellMembrane Interaction Mitochondrion Mitochondrion Compound->Mitochondrion Interaction WallDamage Wall Disruption CellWall->WallDamage MembraneDamage Membrane Permeabilization CellMembrane->MembraneDamage MitoDamage Mitochondrial Dysfunction Mitochondrion->MitoDamage CellDeath Cell Death WallDamage->CellDeath MembraneDamage->CellDeath MitoDamage->CellDeath

Caption: Mechanism of fungicidal action of a vanillin-thiazole compound.

Insecticide Synergism

Certain vanillin-based isothiazolic derivatives have been shown to exhibit a strong synergistic effect when mixed with conventional insecticides like imidacloprid and α-cypermethrin. This suggests their potential application in integrated pest management (IPM) strategies to enhance the efficacy of existing pesticides and potentially reduce the required application rates.

Plant Growth Regulation (Further Research Needed)

While vanillin itself has been reported to stimulate the growth of seedlings at certain concentrations, there is currently limited direct evidence for the plant growth-regulating activities of vanillin-thiazole compounds. Research in this area could uncover dual-function compounds that both protect against pathogens and promote plant growth. Some benzothiazole derivatives have shown plant growth regulator activity, suggesting that this is a promising avenue for future investigation.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of vanillin-thiazole compounds.

Synthesis of Vanillin-Thiazole Derivatives

This protocol describes a general method for the synthesis of vanillin-thiazole acylhydrazone derivatives.

Synthesis_Workflow Start Start Materials: Vanillin & Thiazole-4-carbohydrazide Step1 Step 1: Modification of Vanillin (e.g., substitution reactions) Start->Step1 Step2 Step 2: Condensation Reaction Step1->Step2 Step3 Step 3: Purification (e.g., recrystallization, chromatography) Step2->Step3 Product Final Product: Vanillin-Thiazole Derivative Step3->Product

Caption: General workflow for the synthesis of vanillin-thiazole derivatives.

Materials:

  • Vanillin

  • Thiazole-4-carbohydrazide

  • Appropriate solvents (e.g., ethanol, acetic acid)

  • Catalyst (if required)

  • Reagents for vanillin modification (e.g., alkyl halides, acyl chlorides)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure:

  • Modification of Vanillin (Optional but often necessary for enhanced activity):

    • Dissolve vanillin in a suitable solvent.

    • Add the desired reagent for substitution (e.g., an electron-withdrawing or hydrophobic group) and a catalyst if necessary.

    • Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the modified vanillin intermediate.

  • Condensation with Thiazole-4-carbohydrazide:

    • Dissolve the modified vanillin intermediate in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of thiazole-4-carbohydrazide.

    • Add a catalytic amount of acid (e.g., glacial acetic acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a cold solvent to remove impurities.

    • Further purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details the evaluation of the antifungal activity of synthesized compounds against various plant pathogenic fungi.

Materials:

  • Synthesized vanillin-thiazole compounds

  • Commercial fungicides (for comparison)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium solani)

  • Sterile petri dishes, cork borer, and other sterile labware

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds and commercial fungicides in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Preparation of Medicated PDA:

    • Autoclave the PDA medium and cool it to 50-60 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

    • Pour the medicated PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation:

    • Using a sterile cork borer, cut mycelial discs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place one mycelial disc at the center of each PDA plate (both medicated and control).

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 ± 1 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached nearly the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

    • Determine the EC50 value by probit analysis of the inhibition data.

In Vivo Protective Efficacy Assay (e.g., against Botrytis cinerea on Tomato Leaves)

This protocol describes the evaluation of the protective efficacy of the compounds against fungal infection on living plant tissue.

Materials:

  • Synthesized vanillin-thiazole compounds

  • Commercial fungicide (e.g., Carbendazim)

  • Healthy, detached tomato leaves of similar size and age

  • Spore suspension of Botrytis cinerea (e.g., 1 × 10⁶ spores/mL)

  • Wetting agent (e.g., Tween 80)

  • Sterile water

  • Humid chambers (e.g., petri dishes with moist filter paper)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare solutions of the test compounds and the commercial fungicide at various concentrations (e.g., 200, 100, 50 µg/mL) in sterile water containing a small amount of a wetting agent. A control solution with only the wetting agent should also be prepared.

  • Treatment Application:

    • Spray the prepared solutions evenly onto the surface of the detached tomato leaves until runoff.

    • Allow the leaves to air-dry.

  • Inoculation:

    • After 24 hours, inoculate the treated leaves by placing a mycelial disc of B. cinerea on the center of each leaf or by spraying with the spore suspension.

  • Incubation:

    • Place the inoculated leaves in humid chambers.

    • Incubate at a suitable temperature (e.g., 22 ± 1 °C) with a photoperiod (e.g., 12h light/12h dark).

  • Disease Assessment:

    • After a set incubation period (e.g., 3-4 days), measure the diameter of the disease lesions on each leaf.

    • Calculate the protective efficacy using the following formula:

      • Protective Efficacy (%) = [(C - T) / C] × 100

      • Where C is the average lesion diameter in the control group, and T is the average lesion diameter in the treatment group.

Scanning Electron Microscopy (SEM) for Morphological Studies

This protocol outlines the preparation of fungal samples for SEM to observe the morphological changes induced by the test compounds.

Materials:

  • Fungal mycelia treated with the test compound and untreated controls

  • Glutaraldehyde solution (2.5%) in phosphate buffer (0.1 M, pH 7.2)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Osmium tetroxide (1%) in phosphate buffer

  • Ethanol series (30%, 50%, 70%, 80%, 90%, 95%, 100%)

  • Tert-butyl alcohol

  • SEM stubs, conductive adhesive, and sputter coater (gold or gold-palladium)

Procedure:

  • Fixation:

    • Collect the fungal mycelia and fix them in 2.5% glutaraldehyde solution for at least 4 hours at 4 °C.

    • Wash the samples three times with phosphate buffer for 15 minutes each.

  • Post-fixation:

    • Post-fix the samples in 1% osmium tetroxide for 1-2 hours at room temperature.

    • Wash the samples three times with phosphate buffer for 15 minutes each.

  • Dehydration:

    • Dehydrate the samples through a graded ethanol series (30% to 100%), with 15-20 minutes at each concentration.

  • Drying:

    • Replace the ethanol with tert-butyl alcohol.

    • Freeze-dry the samples.

  • Mounting and Coating:

    • Mount the dried samples onto SEM stubs using conductive adhesive.

    • Sputter-coat the samples with a thin layer of gold or gold-palladium.

  • Imaging:

    • Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.

SEM_Workflow Start Fungal Sample (Treated & Control) Step1 Fixation (Glutaraldehyde) Start->Step1 Step2 Post-fixation (Osmium Tetroxide) Step1->Step2 Step3 Dehydration (Ethanol Series) Step2->Step3 Step4 Drying (Freeze-drying) Step3->Step4 Step5 Mounting & Coating (Gold/Palladium) Step4->Step5 End SEM Imaging Step5->End

Caption: Workflow for preparing fungal samples for Scanning Electron Microscopy.

References

Application Notes and Protocols: High-Throughput Screening of a 2-Amino-4-Methylthiazole Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocycle have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. A significant area of interest is their activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hit" molecules with desired biological activity. This document provides detailed application notes and protocols for the high-throughput screening of a 2-amino-4-methylthiazole derivative library, with a focus on identifying potential kinase inhibitors and compounds with antiproliferative activity against cancer cell lines. The protocols provided herein are for two key assays: a biochemical kinase inhibition assay and a cell-based antiproliferative assay.

Data Presentation: Antiproliferative and Kinase Inhibitory Activity of Selected 2-Amino-4-Methylthiazole Derivatives

The following table summarizes the reported biological activities of various 2-amino-4-methylthiazole derivatives from the literature, providing a baseline for the expected potency of compounds from a screening library.

Compound ID/ReferenceTarget/Cell LineAssay TypeIC50/GI50 (µM)
Dasatinib (BMS-354825)[1]pan-SrcBiochemicalSubnanomolar to nanomolar
Compound 10[2]HT29 (Colon Cancer)Antiproliferative2.01
Compound 27[2]HeLa (Cervical Cancer)Antiproliferative1.6 ± 0.8
Compound 20SHG-44 (Glioma)Antiproliferative4.03
Compound 20H1299 (Lung Cancer)Antiproliferative4.89
Compound 13RPMI-8226 (Leukemia)Antiproliferative0.08

Experimental Protocols

High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for a high-throughput biochemical kinase assay to identify inhibitors of a specific kinase of interest. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Materials and Reagents:

  • Kinase of interest (e.g., Src, Abl, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[3]

  • 2-Amino-4-methylthiazole derivative library dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the 2-amino-4-methylthiazole derivative library in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • To initiate the kinase reaction, add the kinase/substrate solution (e.g., 5 µL) to each well of the compound plate.

    • Immediately add the ATP solution (e.g., 5 µL) to all wells to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate the plate at room temperature for 40 minutes.[5]

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.[4]

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used for high-throughput screening of compounds for their antiproliferative or cytotoxic effects.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 2-Amino-4-methylthiazole derivative library dissolved in DMSO

  • Clear, flat-bottomed 96-well or 384-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (empirically determined for each cell line).

    • Dispense the cell suspension into the wells of a 96-well or 384-well plate (e.g., 100 µL per well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-amino-4-methylthiazole derivative library in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the medium from the cell plates and add the medium containing the compound dilutions.

    • Include positive controls (e.g., a known cytotoxic drug) and negative controls (medium with DMSO vehicle).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL (e.g., 10 µL of a 5 mg/mL stock solution to 100 µL of medium).[6]

    • Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization and Data Acquisition:

    • After the incubation with MTT, add the solubilization solution to each well (e.g., 100 µL for a 96-well plate).[6]

    • Mix thoroughly to dissolve the formazan crystals. This can be done by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability versus compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value for each active compound.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library 2-Amino-4-methylthiazole Derivative Library Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Compound_Dispensing Compound Dispensing (Automated) Assay_Plates->Compound_Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Cells) Reagent_Addition Reagent Addition Reagent_Prep->Reagent_Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Luminescence/Absorbance) Incubation->Signal_Detection Data_Processing Raw Data Processing Signal_Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50/GI50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade_1 Upstream Kinase (e.g., Src) Receptor->Kinase_Cascade_1 Phosphorylation Kinase_Cascade_2 Downstream Kinase (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylation Effector_Protein Effector Protein Kinase_Cascade_2->Effector_Protein Phosphorylation Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 2-Amino-4-methylthiazole Derivative Inhibitor->Kinase_Cascade_1 Inhibition

References

Application Notes and Protocols: Molecular Docking of Thiazole Hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of molecular docking studies involving thiazole hydrazone derivatives and their interactions with various protein targets. This document includes a summary of quantitative data from recent studies, detailed experimental protocols for performing molecular docking, and visualizations of key workflows and signaling pathways.

Introduction to Thiazole Hydrazones

Thiazole-hydrazone scaffolds are prominent heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] Molecular docking studies are crucial computational techniques used to predict the binding modes and affinities of these compounds with their biological targets, thereby guiding the design and development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on thiazole hydrazone derivatives, including their inhibitory activities (IC50) and docking scores against different protein targets.

Table 1: Anticancer Activity of Thiazole Hydrazones

CompoundTarget Protein (PDB ID)Cell LineIC50 (µM)Docking Score (kcal/mol)Reference
4c VEGFR-2MCF-72.57 ± 0.16-[5]
4c AromataseMCF-7--7.91[5]
4c CDK2MCF-7--6.64[5]
4c Bcl-2MCF-7--5.53[5]
10b P300K562> CPTH2-[6]
14e Not SpecifiedHepG20.50-[7]
14c Not SpecifiedHepG20.54-[7]
HRK-2 BCL-2HCT-1161.35 ± 0.18-[8]
HRK-5 BCL-2HT-292.67 ± 0.61-[8]
5c Tubulin-2.95 ± 0.18-14.50[9]
7c Tubulin-2.00 ± 0.12-[9]
9a Tubulin-2.38 ± 0.14-[9]

Table 2: Antimicrobial Activity of Thiazole Hydrazones

CompoundTarget Protein (PDB ID)OrganismMIC (µg/mL)Docking Score (Glide G-Score)Reference
13 DNA GyraseS. aureus--[10]
14 DNA GyraseS. aureus--[10]
15 DNA GyraseS. aureus--[10]
19 DNA GyraseE. coli-High[10]
20 DNA GyraseE. coli-High[10]
11 Not SpecifiedC. albicans-High[10]
28 DNA GyraseS. aureus--[10]
30 DNA GyraseS. aureus--[10]
7a Lanosterol 14α-demethylaseC. albicans7.81-[11]
7e Lanosterol 14α-demethylaseC. albicans3.9-[11]

Table 3: Anti-inflammatory Activity of Thiazole Hydrazones

CompoundTarget Protein (PDB ID)AssayIC50 (µg/mL)Docking Score (kcal/mol)Reference
2 H+/K+ ATPaseEnzyme Inhibition< Omeprazole-[3]
10 COX-2Protein Denaturation-High[3]
12 COX-2Protein Denaturation-High[3]
5j COXProtein Denaturation< 46.29-[12]
17 COX-2PGE2 ProductionBetter than Diclofenac-[13]

Table 4: Antidiabetic Activity of Thiazole Hydrazones

CompoundTarget EnzymeKᵢIC50 (µM)Docking Score (kcal/mol)Reference
3c Aldose Reductase5.47 ± 0.53 nM5.10-[14]
3a-3j α-Glycosidase1.76 ± 0.01 to 24.81 ± 0.15 µM--[4]
3a-3j α-Amylase-4.94 - 28.17-[4]

Experimental Protocols

This section provides a generalized, detailed methodology for performing molecular docking studies with thiazole hydrazone derivatives.

Protocol 1: Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structures of the thiazole hydrazone derivatives using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro, PyRx, or Maestro can be used for this purpose.

  • File Format Conversion: Save the optimized ligand structures in a suitable format for docking, such as PDBQT for AutoDock Vina or SDF/MOL2 for other programs.

Protocol 2: Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges. This can be done using tools like the Protein Preparation Wizard in Maestro or the prepare_receptor4.py script in AutoDockTools.

  • Structural Correction: Check for and repair any missing atoms or residues in the protein structure.

  • Energy Minimization (Optional): A short energy minimization of the protein structure can be performed to relieve any steric clashes.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 3: Molecular Docking
  • Grid Box Generation: Define the binding site on the target protein. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or a predicted binding pocket. The size of the grid box should be large enough to encompass the entire binding site and allow for rotational and translational movement of the ligand.

  • Docking Algorithm Execution: Run the molecular docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

  • Pose Selection and Scoring: The docking program will generate multiple binding poses for the ligand, each with a corresponding docking score (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Protocol 4: Analysis of Docking Results
  • Visualization: Visualize the predicted binding mode of the best-ranked pose using molecular graphics software such as PyMOL, VMD, or Discovery Studio.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the key residues responsible for ligand binding.

  • Validation (Optional but Recommended): If possible, compare the predicted binding mode with the known binding mode of a co-crystallized ligand or perform re-docking of the native ligand to validate the docking protocol.

Visualizations

The following diagrams illustrate the general workflow for molecular docking and a representative signaling pathway that can be targeted by thiazole hydrazone derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning, Protonation) Protein_Prep->Grid_Gen Docking_Run Run Docking Algorithm Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Visualization & Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Thiazole_Hydrazone Thiazole Hydrazone (Inhibitor) Thiazole_Hydrazone->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thiazole hydrazones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to the appropriate temperature, typically between 60-70°C.[1] - Carefully check the molar ratios of the reactants. - Use fresh, high-purity starting materials.
Formation of Impurities/Side Products - Side reactions due to incorrect temperature control. - Presence of moisture or other contaminants. - N-bromination or phenyl ring bromination.- Maintain a stable reaction temperature. - Use anhydrous solvents and inert atmosphere if necessary. - A one-pot synthesis approach involving chemoselective α-bromination followed by treatment with thiourea can minimize side products.[2]
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent. - Formation of a stable salt.- After reaction completion, distill off a portion of the solvent before cooling to induce precipitation.[1] - Adjust the pH of the solution to precipitate the free base. For example, basifying with ammonium hydroxide or sodium hydroxide solution.[1][3]
Product Purity Issues - Co-precipitation of unreacted starting materials or byproducts. - Inefficient purification method.- Recrystallize the crude product from a suitable solvent system such as ethanol, or a mixture of THF and hexane.[4] - Wash the filtered product thoroughly with cold water.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-4-methyl-5-thiazolecarboxylic acid and its esters?

A1: The Hantzsch thiazole synthesis and its variations are the most widely employed methods.[5][6] This typically involves the reaction of an α-haloketone or a related active methylene compound with a thiourea derivative.[6][7] A common starting material is an acetoacetate ester, which is first halogenated (e.g., with N-bromosuccinimide) and then cyclized with thiourea.[8]

Q2: How can I improve the yield of my synthesis?

A2: Several strategies can be employed to improve the yield:

  • One-Pot Synthesis: A "one-pot" approach, where bromination and cyclization are performed in the same reaction vessel, can simplify the process and often leads to higher yields by minimizing the loss of intermediates.[8]

  • Solvent Choice: The choice of solvent is critical. A mixture of ethanol and water or tetrahydrofuran (THF) and water is often used.[8][9]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. For the cyclization step, temperatures are typically in the range of 60-70°C.[1]

  • pH Adjustment during Workup: Careful adjustment of the pH during product isolation is necessary to ensure complete precipitation of the product.[1]

Q3: What are the key reaction parameters to monitor?

A3: The key parameters to monitor are:

  • Reaction Time: The reaction should be monitored by TLC until completion. Reaction times can vary from a few hours to overnight.[3][8]

  • Temperature: The reaction temperature should be carefully controlled, as side reactions can occur at higher temperatures.

  • pH: During the workup, the pH of the aqueous solution should be carefully adjusted to ensure the product precipitates.

Q4: What are the recommended purification methods for 2-amino-4-methyl-5-thiazolecarboxylic acid derivatives?

A4: The most common purification method is recrystallization.[4] Suitable solvents for recrystallization include ethanol, or solvent mixtures like THF/hexane and methanol/water.[4] Washing the crude product with cold water after filtration is also recommended to remove water-soluble impurities.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from various synthetic protocols for 2-amino-4-methyl-thiazole-5-carboxylate derivatives.

Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Reactant 1Reactant 2SolventTemperature (°C)Reaction TimeYield (%)Reference
2-chloroacetyl acetoacetic esterThioureaEthanol/Ethyl acetate60-705 h98.39[1]
Ethyl acetoacetate, NBSThioureaWater/THF80-901-20 hGood[8]

Table 2: Synthesis of 2-amino-4-methyl-5-thiazolecarboxanilide

Reactant 1Reactant 2SolventTemperature (°C)Reaction TimeYield (%)Reference
alpha-chloroacetoacetanilideThioureaWater80-90~1 h90[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a method that simplifies the synthesis by performing bromination and cyclization in a single pot.[8]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate and N-bromosuccinimide in a mixture of water and THF.

  • Heat the mixture. The reaction of bromination is typically carried out at a controlled temperature.

  • After the bromination is complete (monitor by TLC), add thiourea to the reaction mixture.

  • Heat the mixture further, typically at 80-90°C, for 1-20 hours until the cyclization is complete.

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Neutralize the filtrate with an ammonia solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the target compound.

Protocol 2: High-Yield Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a high-yield synthesis method.[1]

Materials:

  • 2-chloroacetyl acetoacetic ester

  • Thiourea

  • Sodium carbonate

  • Ethanol containing 25% ethyl acetate

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • To a solution of ethanol containing 25% ethyl acetate, add thiourea and sodium carbonate.

  • Heat the mixture to 45°C.

  • Slowly add 2-chloroacetyl acetoacetic ester over 20-30 minutes.

  • After the addition is complete, heat the mixture to 65°C and maintain for 5 hours.

  • Distill off most of the solvent under normal pressure and then cool to room temperature.

  • Filter to remove unreacted thiourea.

  • Add the filtrate to water and adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring.

  • Stir for 30 minutes, then collect the precipitate by suction filtration.

  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Steps cluster_workup Workup and Purification start Start reactants Mix Ethyl Acetoacetate and NBS in Water/THF start->reactants bromination Heat for Bromination reactants->bromination add_thiourea Add Thiourea bromination->add_thiourea cyclization Heat for Cyclization (80-90°C) add_thiourea->cyclization cool Cool Reaction Mixture cyclization->cool filter1 Filter cool->filter1 neutralize Neutralize with Ammonia filter1->neutralize filter2 Filter Precipitate neutralize->filter2 wash_dry Wash with Water and Dry filter2->wash_dry end Final Product wash_dry->end

Caption: One-pot synthesis workflow for ethyl 2-amino-4-methylthiazole-5-carboxylate.

troubleshooting_yield start Low Product Yield check_completion Check Reaction Completion (TLC) start->check_completion check_temp Verify Reaction Temperature start->check_temp check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry incomplete Incomplete Reaction check_completion->incomplete wrong_temp Incorrect Temperature check_temp->wrong_temp wrong_ratio Incorrect Stoichiometry check_stoichiometry->wrong_ratio solution_time Increase Reaction Time or Adjust Temperature incomplete->solution_time solution_temp Adjust to Optimal Temperature (60-70°C) wrong_temp->solution_temp solution_ratio Recalculate and Use Correct Molar Ratios wrong_ratio->solution_ratio

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds and their derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds.

Q1: My final product is an oil and will not solidify. How can I obtain a solid product?

A1: Oily products are a common issue. Here are several techniques to induce crystallization:

  • Trituration: Stir the oil vigorously with a cold, non-polar solvent like n-hexane, pentane, or diethyl ether.[1] This can often break down the oil and encourage the formation of a microcrystalline solid.

  • Solvent-Evaporation: Dissolve the oil in a small amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solvent to evaporate slowly in a loosely capped vial or a beaker covered with perforated foil.

  • Scratching: Use a glass rod to scratch the inside of the flask or beaker at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil or supersaturated solution to initiate crystallization.

Q2: My compound shows multiple spots or streaks on the Thin Layer Chromatography (TLC) plate after purification. What could be the cause?

A2: Streaking or multiple spots on a TLC plate can indicate several issues:

  • Compound Instability: Hydrazones can be sensitive to acidic silica gel, leading to decomposition on the TLC plate and during column chromatography.[2][3] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If new spots appear or streaking is significant, your compound is likely unstable on silica.

  • Residual Impurities: The spots may be unreacted starting materials (e.g., vanillin or the parent hydrazide) or side products. Washing the crude product with appropriate solvents to remove these impurities before attempting chromatography or recrystallization can be beneficial.[4]

  • Incorrect Mobile Phase: The polarity of your TLC eluent may be too high, causing the compound to move up the plate as a streak rather than a distinct spot. Try decreasing the polarity of the mobile phase. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent can also improve the spot shape for basic compounds like hydrazides by neutralizing acidic sites on the silica.[1][2]

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution.

Q3: My compound is decomposing during silica gel column chromatography. What are the alternative purification strategies?

A3: Decomposition on standard silica gel is a known issue for hydrazones due to the acidic nature of the stationary phase.[2][3] Consider these alternatives:

  • Deactivated Silica Gel: Prepare a slurry of silica gel with your mobile phase containing 1-2% triethylamine. Let it stand for an hour before packing the column. Running the column with a mobile phase that also contains a small percentage of triethylamine can prevent decomposition.[2]

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[2] Start with a non-polar eluent and gradually increase the polarity.

  • Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., using a C18 stationary phase) with solvents like acetonitrile and water can be an effective method for purifying polar and sensitive compounds.

  • Recrystallization: This is often the preferred method for purifying hydrazones as it avoids contact with silica or alumina.[1][2] Finding the right solvent or solvent system is key. (See FAQ section for solvent selection).

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds?

A1: The ideal solvent depends on the specific substituents on the hydrazide moiety. However, common and effective solvents reported for this class of compounds include:

  • Single Solvents: Ethanol is frequently used for recrystallizing hydrazone derivatives.[1][5] Dimethylformamide (DMF) followed by cooling can also yield pure crystals.[1]

  • Mixed Solvent Systems: A popular technique involves dissolving the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, ethanol, or dichloromethane) and then slowly adding a "poor" solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy. Heating to redissolve and then cooling slowly can produce high-purity crystals.[1]

Q2: How can I remove unreacted hydrazine hydrate from my reaction mixture?

A2: Residual hydrazine hydrate is highly polar and can often be removed with an aqueous wash during the reaction workup. If your product is soluble in an organic solvent like ethyl acetate or dichloromethane, you can perform several washes with water or brine to extract the hydrazine hydrate into the aqueous layer.[6] For products that are solids, washing the filtered crude product with water can also be effective.[4]

Q3: What are the expected impurities in the synthesis of these compounds?

A3: The most common impurities arise from the starting materials or side reactions:

  • Unreacted Aldehyde: Unreacted 4-hydroxy-3-methoxybenzaldehyde (vanillin).

  • Unreacted Hydrazide: The parent hydrazide used in the condensation reaction.

  • Hydrolysis Product: The hydrazone bond can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting aldehyde and hydrazide.

  • Side Products: Depending on the reaction conditions, other side products may form. It is crucial to check the purity of your starting materials before the reaction.[4]

Data Summary

The following table summarizes purification data for several representative 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide derivatives as reported in the literature. This data can serve as a starting point for developing your own purification protocols.

Compound NamePurification MethodYieldMelting Point (°C)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazideRecrystallization from Ethanol80%155-159
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideRecrystallization from Ethanol80%216-218
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazideRecrystallization from Ethanol85%205-206
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(trifluoromethyl)benzohydrazideNot specified91%225-227
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-fluorobenzohydrazideNot specified79.66%223-225

Data compiled from various sources.[7][8] Yields are for the overall synthesis and purification.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, acetonitrile) to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

  • TLC Analysis: Determine a suitable mobile phase (eluent) using TLC. The ideal Rf value for the desired compound is typically between 0.25 and 0.35. Add 1% triethylamine to the eluent system to prevent streaking and decomposition.

  • Column Packing (Slurry Method): a. Prepare a slurry of silica gel in the mobile phase (containing 1% triethylamine). b. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualized Workflows

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis S1 React Hydrazide + Vanillin Derivative S2 Reaction Workup (e.g., Quenching, Extraction) S1->S2 P1 Crude Product Isolation S2->P1 Crude Mixture P2 Select Purification Method (Recrystallization vs. Chromatography) P1->P2 P3 Execute Purification P2->P3 A1 Purity Check (TLC, HPLC, NMR) P3->A1 Purified Compound A1->P2 Impure A2 Structure Confirmation (NMR, MS, IR) A1->A2

Caption: General workflow for synthesis and purification.

G Start Purification Attempt Results (e.g., Oily Product, Impure Solid) IsOil Is the product an oil? Start->IsOil Triturate Attempt Trituration with non-polar solvent IsOil->Triturate Yes IsSolid Is the product a solid but impure by TLC? IsOil->IsSolid No RecrystallizeOil Attempt Recrystallization from solvent pair Triturate->RecrystallizeOil Fails Success Pure Product Obtained Triturate->Success Succeeds RecrystallizeOil->Success Succeeds Failure Further Optimization Needed RecrystallizeOil->Failure Fails CheckSilica Check for decomposition on silica TLC plate IsSolid->CheckSilica Yes RecrystallizeSolid Recrystallize from screened solvents IsSolid->RecrystallizeSolid No (Direct Recrystallization) Decomposes Does it decompose? CheckSilica->Decomposes DeactivatedColumn Use Deactivated Silica or Alumina Column Decomposes->DeactivatedColumn Yes StandardColumn Optimize Standard Silica Column Conditions Decomposes->StandardColumn No RecrystallizeSolid->Success Succeeds RecrystallizeSolid->Failure Fails DeactivatedColumn->Success Succeeds DeactivatedColumn->Failure Fails StandardColumn->Success Succeeds StandardColumn->Failure Fails

Caption: Troubleshooting decision tree for purification.

References

Optimizing reaction conditions for the condensation of vanillin with hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the condensation of vanillin with various hydrazides to form hydrazone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the condensation of vanillin with a hydrazide?

The reaction is a condensation reaction between the aldehyde group of vanillin (4-hydroxy-3-methoxybenzaldehyde) and the primary amine group of a hydrazide. This reaction forms a Schiff base, specifically a hydrazone, characterized by a C=N-N linkage, and eliminates a molecule of water.[1][2]

Q2: What are the typical reaction conditions for this synthesis?

Hydrazones are commonly synthesized by heating hydrazides with aldehydes.[3] The condensation of vanillin with hydrazides is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, for a period ranging from one to several hours.[1][4][5] In some cases, a catalytic amount of acid (e.g., acetic acid, sulfuric acid) is added to facilitate the reaction.[1][6]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture on a TLC plate alongside the starting materials (vanillin and the specific hydrazide), you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What kind of yields can I expect?

The percentage yield can vary significantly depending on the specific hydrazide used, the solvent, catalyst, and reaction time. Yields ranging from 52.4% to over 90% have been reported in the literature.[1][5] For example, the reaction of vanillin with hydrazine hydrate in ethanol under reflux can yield 85.7% of the corresponding hydrazone.[1]

Q5: Are there alternative, more eco-friendly synthesis methods?

Yes, research is ongoing to develop more environmentally friendly methods. This includes solvent-free synthesis approaches, which can offer high efficiency.[7] For instance, mixing vanillin and an aromatic amine in a mortar with a few drops of concentrated sulfuric acid and water is a reported solvent-free method.[8]

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis, purification, and characterization of vanillin-hydrazones.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization Reactants 1. Mix Vanillin & Hydrazide in Solvent Catalyst 2. Add Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reaction 3. Heat under Reflux (1-4 hours) Catalyst->Reaction TLC 4. Monitor via TLC Reaction->TLC Cooling 5. Cool Reaction Mixture TLC->Cooling Isolation 6. Isolate Crude Product (Filtration/Evaporation) Cooling->Isolation Purify 7. Purify Product (Recrystallization) Isolation->Purify Drying 8. Dry Final Product Purify->Drying Yield 9. Calculate Yield Drying->Yield MP 10. Determine Melting Point Yield->MP Spectroscopy 11. Spectroscopic Analysis (FTIR, NMR, MS) MP->Spectroscopy

Caption: General workflow for vanillin-hydrazone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of vanillin with hydrazides.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Vanillin or hydrazide may be oxidized or degraded.1. Check the purity of starting materials. Recrystallize or purify if necessary.
2. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.2. Use equimolar amounts of vanillin and hydrazide. For azine formation, a 2:1 ratio of vanillin to hydrazine hydrate is needed.[1]
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.3. Ethanol is a commonly used and effective solvent.[1][3] Protic solvents like water or alcohols are generally required; the reaction often does not proceed in solvents like hexane, chloroform, or dioxane.[9]
4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.4. Increase the reflux time and monitor via TLC until the starting material spot disappears. Ensure the reaction is heated to the boiling point of the solvent.
5. pH is Not Optimal: The reaction is often pH-sensitive.5. Add a few drops of a catalyst like glacial acetic acid or sulfuric acid to acidify the mixture slightly.[6][10] For some reactions, adjusting the pH to 5-6 is optimal.[10]
Formation of Multiple Products (Impure Product) 1. Side Reactions: Undesired side reactions may occur, such as the formation of an azine (a 2:1 vanillin:hydrazide product).1. Carefully control the stoichiometry. Using a 1:1 molar ratio of vanillin to hydrazide generally favors hydrazone formation.[1]
2. Degradation of Product: The product may be unstable under prolonged heating.2. Monitor the reaction closely with TLC and stop the reaction as soon as the starting material is consumed to avoid product degradation.
Product Fails to Precipitate/Crystallize 1. Product is Soluble in the Reaction Solvent: The synthesized hydrazone may be highly soluble in the solvent used.1. After completion, pour the reaction mixture into crushed ice or cold water to induce precipitation.[6]
2. Low Concentration: The reaction mixture may be too dilute.2. Concentrate the solution by evaporating some of the solvent under reduced pressure.[5]
3. Oily Product Formation: The product may be an oil rather than a solid.3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Try triturating the oil with a non-polar solvent like hexane.

Troubleshooting Logic Diagram

This flowchart provides a step-by-step guide for troubleshooting low product yield.

G start Start: Low Product Yield check_reactants Check Purity of Vanillin & Hydrazide start->check_reactants check_stoichiometry Verify 1:1 Molar Ratio (Vanillin:Hydrazide) check_reactants->check_stoichiometry Pure purify_reactants Purify/Recrystallize Starting Materials check_reactants->purify_reactants Impure check_conditions Review Reaction Conditions: Solvent, Temp, Time check_stoichiometry->check_conditions Correct end_nok Further Investigation Needed check_stoichiometry->end_nok Incorrect check_catalyst Was an Acid Catalyst Used? check_conditions->check_catalyst add_catalyst Add Catalytic Acetic Acid and Re-run Reaction check_catalyst->add_catalyst No optimize_conditions Optimize Conditions: Increase Reflux Time, Change Solvent (to Ethanol) check_catalyst->optimize_conditions Yes end_ok Problem Resolved add_catalyst->end_ok optimize_conditions->end_ok purify_reactants->end_ok

Caption: Troubleshooting flowchart for low yield reactions.

Optimized Experimental Protocols

Protocol 1: General Synthesis of Vanillin-Hydrazone

This protocol is adapted from a procedure for synthesizing vanillin-hydrazone using hydrazine hydrate.[1]

  • Reactant Preparation: Dissolve vanillin (0.01 mol, 1.52 g) and the desired hydrazide (0.01 mol) in 50 mL of ethanol in a 150 mL round-bottom flask.

  • Reaction: Stir the mixture under reflux for approximately 2 hours.

  • Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If further purification is needed, recrystallize from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the product using techniques such as FT-IR, NMR, and melting point determination.

Protocol 2: Synthesis of Isonicotinoyl Hydrazones (Isoniazid Derivatives)

This protocol is a general method for preparing Schiff bases from isoniazid (INH).[5]

  • Reactant Preparation: In a suitable flask, combine isoniazid (1 molar equivalent) and vanillin (1 molar equivalent).

  • Solvent Addition: Add boiling alcohol (e.g., ethanol) to the flask.

  • Reaction: Allow the mixture to react at reflux for 1-2 hours.

  • Isolation: The Schiff base product generally isolates as a crystalline solid upon cooling.

  • Purification: If necessary, concentrate the reaction mixture to half its volume and precipitate the product by adding ether. The resulting solids are typically of analytical purity without needing recrystallization.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Hydrazide Structure on Reaction Yield

Vanillin ReactantHydrazide ReactantMolar Ratio (Vanillin:Hydrazide)SolventConditionsYield (%)Reference
VanillinHydrazine Hydrate1:1EthanolReflux, 2h85.7%[1]
VanillinAniline (for Schiff Base)1:1EthanolReflux, 1h52.4%[1]
VanillinHydrazine Hydrate (for Azine)2:1EthanolReflux, 1.5h54.9%[1]
Isoniazid2-Benzyloxybenzaldehyde1:1EthanolReflux, 1.25h90%[5]

Table 2: Influence of Solvent and Catalyst on Condensation Reactions

AldehydeReactantCatalystSolventTime (min)Yield (%)Reference
p-Hydroxybenzaldehydeβ-NaphtholFIBAN K-1Benzene3075[9]
p-Hydroxybenzaldehydeβ-NaphtholFIBAN K-1Toluene3075[9]
p-Hydroxybenzaldehydeβ-NaphtholFIBAN K-1Trichloroethylene3080[9]
VanillinMalonic AcidProline (0.1 eq)Ethanol24080% (Conversion)[11]
VanillinPhenylhydrazineAcetic AcidNot specified2-4hNot specified[6]

Note: The reaction of vanillin with β-naphthol is a related condensation reaction included for solvent comparison purposes.

References

Stability testing of 2-amino-4-methylthiazole compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-amino-4-methylthiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-amino-4-methylthiazole compounds under physiological conditions?

A1: The main stability concerns for 2-amino-4-methylthiazole compounds in physiological environments (pH ~1.2 to 7.4, 37°C) include:

  • Hydrolytic degradation: The exocyclic amino group and the thiazole ring itself can be susceptible to hydrolysis, particularly at acidic pH, which can lead to ring opening.

  • Oxidation: The electron-rich thiazole ring and the amino group are susceptible to oxidation.[1] It is advisable to store these compounds in a dry, sealed container, potentially under an inert atmosphere like nitrogen, to minimize contact with oxygen.[1]

  • Enzymatic degradation: In biological matrices like plasma or liver microsomes, these compounds can be metabolized by various enzymes, such as esterases or amidases if they contain susceptible functional groups.

  • Photodegradation: Some thiazole derivatives can be sensitive to light. Photostability studies are recommended as part of forced degradation testing.

Q2: My 2-amino-4-methylthiazole compound appears to be unstable in the acidic mobile phase during HPLC analysis. What could be the cause?

A2: 2-aminothiazole derivatives can exhibit instability in acidic conditions. In some cases, the presence of an electron-deficient benzamide ring has been linked to low chemical stability in aqueous acidic solutions.[2] The amino group can be protonated, which may alter the compound's stability and chromatographic behavior.[3] If you observe degradation, consider using a mobile phase with a pH closer to neutral, if compatible with your separation method.

Q3: Are there any known liabilities with the 2-aminothiazole scaffold in high-throughput screening?

A3: Yes, the 2-aminothiazole scaffold is sometimes considered a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). This means it can show activity in a variety of biochemical assays through non-specific mechanisms, such as aggregation, redox activity, or thiol reactivity. It is crucial to perform control experiments to confirm that any observed biological activity is due to a specific on-target interaction.

Q4: How should I store stock solutions of my 2-amino-4-methylthiazole compound?

A4: Stock solutions are typically prepared in a high-quality polar solvent like DMSO. For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Given their susceptibility to oxidation, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can further enhance stability.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of 2-amino-4-methylthiazole compounds.

Issue 1: High Variability in Plasma Stability Assay Results
Potential Cause Troubleshooting Step
Non-specific binding The compound may be binding to the plasticware (e.g., 96-well plates). Use low-binding plates or pre-treat plates with a solution of a similar, unlabeled compound.
Inconsistent quenching Ensure the quenching solution (typically cold acetonitrile with an internal standard) is added rapidly and mixed thoroughly at each time point to stop enzymatic activity effectively.
Matrix effects in LC-MS/MS The plasma matrix can suppress or enhance the ionization of the analyte. Optimize the sample preparation method (e.g., protein precipitation vs. solid-phase extraction) and ensure the internal standard is chosen to mimic the analyte's behavior.
Compound solubility The compound may be precipitating out of the plasma matrix during incubation. Check the solubility of the compound in the final assay concentration. The final DMSO concentration should typically be low (e.g., <0.5%).
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary interactions with column The basic amino group can interact with residual silanols on the silica-based column, causing peak tailing. Use a column with end-capping or a base-deactivated column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but may not be MS-compatible.
Column overload Injecting too high a concentration of the compound can lead to peak fronting. Reduce the injection volume or dilute the sample.
pH of mobile phase close to pKa If the mobile phase pH is close to the pKa of the aminothiazole, both the ionized and non-ionized forms may exist, leading to split or broad peaks. Adjust the mobile phase pH to be at least 1.5-2 units away from the compound's pKa.
Metal chelation The thiazole ring can chelate metal ions. If you suspect metal contamination in your HPLC system (from frits, tubing, or the column itself), which can cause peak tailing, try flushing the system with a chelating agent like EDTA.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure for determining the stability of a 2-amino-4-methylthiazole compound in plasma.

  • Preparation:

    • Thaw frozen plasma (e.g., human, rat, mouse) from multiple donors in a water bath at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the required volume of plasma at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound working solution to the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., 0.25%).[4][5]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[4][5]

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of cold acetonitrile containing an internal standard. This step precipitates the plasma proteins and stops enzymatic degradation.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Stability in Simulated Gastric and Intestinal Fluids (SGF/SIF)

This protocol assesses the chemical stability of a compound in environments mimicking the stomach and small intestine.

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF, pH 1.2, without enzyme): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add sufficient water to make 1 liter.

    • Simulated Intestinal Fluid (SIF, pH 6.8, without enzyme): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl, then add water to make 1 liter.[6]

    • For studies including enzymatic degradation, pepsin can be added to SGF and pancreatin to SIF according to pharmacopeial guidelines.[6]

  • Incubation:

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution into pre-warmed SGF and SIF (37°C) to a final concentration (e.g., 10 µM).

    • Incubate the solutions at 37°C with shaking.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF), take an aliquot of the sample.

    • Immediately mix the aliquot with a neutralizing or quenching solution (e.g., cold acetonitrile) to stop the degradation process.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the zero-minute sample.

    • Plot the percentage remaining versus time to determine the degradation profile.

Data Presentation

Quantitative data from stability studies should be presented clearly to allow for easy comparison and interpretation.

Table 1: Example Plasma Stability Data for Compound XYZ

Time (min)% Remaining (Human)% Remaining (Rat)
0100100
595.288.1
1588.570.4
3076.351.2
6055.125.9
12030.46.7
t½ (min) 75 32
Clint (µL/min/mg protein) 9.2 21.7

Table 2: Example Stability Data in Simulated Gastrointestinal Fluids for Compound XYZ

Time (min)% Remaining (SGF, pH 1.2)% Remaining (SIF, pH 6.8)
0100100
3098.599.1
6096.298.5
12091.897.2
24085.395.8

Visualizations

Below are diagrams illustrating common workflows and pathways relevant to the stability testing of 2-amino-4-methylthiazole compounds.

Experimental_Workflow_Plasma_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw & Prepare Plasma inc1 Pre-warm Plasma (37°C) prep1->inc1 prep2 Prepare Compound Stock & Working Solutions inc2 Add Compound (t=0) prep2->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Withdraw Aliquots at Time Points inc3->samp1 samp2 Quench with ACN & Internal Std samp1->samp2 samp3 Centrifuge samp2->samp3 samp4 Analyze Supernatant (LC-MS/MS) samp3->samp4 data1 Calculate % Remaining samp4->data1 data2 Determine Half-life (t½) data1->data2

Caption: Workflow for In Vitro Plasma Stability Assay.

Hypothetical_Degradation_Pathway parent 2-Amino-4-methylthiazole product1 Hydrolysis Product (e.g., 2-Imino-4-methyl-4-thiazolin-4-ol) parent->product1 Acid/Base Hydrolysis product3 Oxidation Product (e.g., N-oxide) parent->product3 Oxidation product2 Ring Cleavage Product product1->product2 Further Degradation

Caption: Hypothetical Degradation Pathways for 2-Amino-4-methylthiazole.

References

Troubleshooting common problems in thiazole ring formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of thiazole rings, a critical component in many pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing a thiazole ring?

A1: The two most prominent methods for thiazole synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, and it is known for being generally high-yielding.[1][2][3] The Cook-Heilbron synthesis is used to form 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][5][6]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in Hantzsch synthesis can stem from several factors. One common issue is the quality of the starting materials, particularly the α-haloketone, which can be unstable. Ensure your reactants are pure and dry. Reaction conditions are also critical; temperature, solvent, and reaction time can significantly impact the yield.[1][7] Experimenting with different solvents or employing microwave irradiation has been shown to improve yields and shorten reaction times.[7][8] Additionally, the choice of base, if used, can influence the reaction outcome.

Q3: I am observing unexpected side products in my thiazole synthesis. How can I identify and minimize them?

A3: Side product formation can be a significant issue. In the Hantzsch synthesis, particularly under acidic conditions, the formation of isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles can occur. Careful control of pH is crucial to minimize these isomers. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help in identifying the formation of side products early on.[1][2][9] Adjusting the reaction temperature and time may also help to favor the desired product.

Q4: What is the recommended method for purifying my synthesized thiazole derivative?

A4: The purification method depends on the properties of your specific thiazole derivative. For many 2-aminothiazoles, which may be poorly soluble in water, precipitation from the reaction mixture followed by filtration can be an effective initial purification step.[2] Recrystallization from a suitable solvent system, such as ethanol or methanol-water mixtures, is a common technique to obtain highly pure crystalline products.[10][11] For more challenging separations or to remove closely related impurities, column chromatography using silica gel is often employed.[12][13] The choice of eluent for column chromatography will depend on the polarity of your compound, with mixtures like hexane/ethyl acetate or hexane/acetone being common starting points.[14]

Troubleshooting Guides

Hantzsch Thiazole Synthesis: Low Yield
Potential Cause Troubleshooting Steps
Poor Quality of Reactants - Ensure the α-haloketone is fresh or has been properly stored, as they can degrade over time. - Use pure, dry thioamide.
Suboptimal Reaction Conditions - Solvent: Test a range of solvents. While methanol and ethanol are common, sometimes a mixture like ethanol/water can improve yields.[7] - Temperature: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating.[2] - Catalyst: Consider using a catalyst. Silica-supported tungstosilisic acid has been shown to improve yields in a one-pot synthesis.[1][7]
Incomplete Reaction - Monitor the reaction progress using TLC to ensure it has gone to completion.[1][2] - If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.
Product Loss During Work-up - For products that precipitate, ensure complete precipitation by cooling the reaction mixture before filtration. - During extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Cook-Heilbron Thiazole Synthesis: Reaction Failure
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions - The Cook-Heilbron synthesis is typically performed under mild or aqueous conditions at room temperature.[5] Ensure the temperature is not too high. - Verify the pH of the reaction mixture; the reaction is sensitive to pH changes.
Decomposition of Reactants - α-aminonitriles can be unstable. Use freshly prepared or purified starting materials. - Ensure the dithioacid or other sulfur source is of high quality.
Steric Hindrance - Highly substituted α-aminonitriles or bulky dithioacids may react slowly or not at all due to steric hindrance. Consider using less sterically hindered starting materials if possible.

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[2]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

  • The progress of the reaction and the purity of the product can be monitored by TLC using a 50% ethyl acetate/50% hexane mobile phase.[2]

Visual Guides

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Yield in Thiazole Synthesis Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Reactants->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Reactants->Optimize_Conditions Reactants OK Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Conditions Varied Monitor_Reaction->Optimize_Conditions Incomplete Workup Review Work-up Procedure Monitor_Reaction->Workup Reaction Complete Success Improved Yield Workup->Success Optimized

Caption: Troubleshooting workflow for low reaction yield.

Purification_Decision_Tree Start Crude Thiazole Product Is_Solid Is the product a solid? Start->Is_Solid Precipitation Precipitation/ Filtration Is_Solid->Precipitation Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Is_Pure Is the product pure by TLC/NMR? Precipitation->Is_Pure Recrystallization Recrystallization Recrystallization->Column_Chromatography Still Impure Recrystallization->Is_Pure Check Purity Final_Product Pure Product Column_Chromatography->Final_Product Is_Pure->Recrystallization No Is_Pure->Final_Product Yes

Caption: Decision tree for purification of thiazole derivatives.

References

Enhancing the biological activity of thiazole-based compounds through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole-based compounds. Our goal is to help you overcome common experimental challenges and optimize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for enhancing the biological activity of thiazole-based compounds?

A1: The biological activity of thiazole derivatives can be enhanced through several structural modification strategies.[1][2][3] Key approaches include:

  • Substitution on the thiazole ring: Introducing various substituents at different positions of the thiazole ring can significantly influence the compound's biological profile.[2]

  • Functionalization of substituent groups: Modifying the functional groups attached to the thiazole core can fine-tune the compound's physicochemical and pharmacological properties.[2]

  • Homologation: Varying the length of alkyl chains on substituents can impact activity. For instance, longer alkyl chains on the thiazole nitrogen have been shown to increase antimigration activities.[1][4]

  • Structural hybridization: Combining the thiazole scaffold with other pharmacophores can lead to hybrid molecules with enhanced potency and selectivity.[2]

Q2: How does the substitution pattern on the phenyl ring of phenyl-thiazole derivatives affect their activity?

A2: The position and nature of substituents on the phenyl ring play a crucial role in determining the biological activity. For example, in a series of compounds designed as fascin inhibitors, a chlorine substitution at the meta position of the phenyl ring resulted in far superior antimigration activity compared to a substitution at the ortho position.[1][4] The presence of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and binding interactions of the molecule with its target.[2]

Q3: What is the significance of the thiazole scaffold in drug discovery?

A3: The thiazole ring is considered a "privileged scaffold" in medicinal chemistry.[2][5] This is due to its presence in numerous natural products, FDA-approved drugs, and bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][6][7] Its unique structural and electronic properties allow it to serve as a versatile framework for designing novel therapeutic agents.[2]

Q4: Which signaling pathways are commonly targeted by anticancer thiazole-based compounds?

A4: Several signaling pathways implicated in cancer progression are targeted by thiazole derivatives. These include:

  • PI3K/Akt/mTOR pathway: This is a key pathway regulating cell growth, proliferation, and survival, and it is frequently deregulated in cancer.[6][8]

  • B-RAFV600E kinase: Thiazole derivatives have been developed as potent inhibitors of this kinase, which is a common mutation in melanoma.[6]

  • EGFR and PI3K/mTOR signaling pathways: Some thiazole-based compounds have shown the ability to inhibit these pathways, which are crucial for cancer cell proliferation.[6]

  • Akt signaling: Inhibition of Akt signaling by thiazole derivatives can lead to apoptosis and growth inhibition of tumor cells.[8]

Troubleshooting Guides

Synthesis of Thiazole Derivatives

Q: I am experiencing low yields in my Hantzsch thiazole synthesis. What are the possible causes and solutions?

A: Low yields in Hantzsch synthesis can arise from several factors. Here are some troubleshooting steps:

  • Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions. Consider recrystallization or column chromatography of starting materials.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other solvents like DMF or dioxane might improve yields.[9][10]

    • Temperature: The reaction may require heating. Optimize the reaction temperature; too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base: If a base is used to facilitate the reaction, its nature and stoichiometry are important. Weaker bases might not be effective in promoting the desired reaction, while strong bases could lead to side products.

Q: I am observing the formation of unexpected side products in my synthesis. How can I identify and minimize them?

A: The formation of side products is a common challenge.

  • Product Characterization: Use spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry to characterize the side products.[10][11][12][13] This can provide insights into the reaction mechanism and the source of impurities.

  • Reaction Mechanism: Re-evaluate the reaction mechanism. Side reactions could be occurring due to the reactivity of your starting materials or intermediates. For instance, in the synthesis of certain azothiazoles, the reaction proceeds through a nucleophilic substitution followed by cyclization; understanding this can help control the reaction.[10]

  • Purification: Optimize your purification strategy. Column chromatography with a carefully selected solvent system is often effective in separating the desired product from impurities.

Biological Assays

Q: My thiazole-based compound shows poor solubility in aqueous media for in vitro assays. How can I address this?

A: Poor aqueous solubility is a frequent issue with organic compounds.

  • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to prepare your stock solution.[14] Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced toxicity to the cells.

  • Formulation Strategies: For in vivo studies, consider formulating the compound using techniques such as creating a salt form, using cyclodextrins, or preparing a nano-suspension.

  • Structural Modification: If solubility issues persist and hinder further development, consider structural modifications to introduce more polar functional groups into the molecule, but be mindful that this could also affect its biological activity.

Q: I am getting inconsistent results in my cell-based assays (e.g., MTT assay). What could be the reason?

A: Inconsistent results in cell-based assays can be due to several factors.

  • Cell Culture Conditions: Ensure consistency in cell passage number, cell seeding density, and incubation times.

  • Compound Stability: Verify the stability of your compound in the assay medium over the incubation period. Degradation of the compound can lead to variable results.

  • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of cells and reagents.

  • Assay Protocol: Strictly adhere to a standardized protocol. The MTT assay, for instance, is sensitive to incubation times with the MTT reagent and the solubilization agent.[15]

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 40B-RAFV600E kinase0.0231 ± 0.0012[6]
Dabrafenib (Standard)B-RAFV600E kinase0.0472 ± 0.0025[6]
5pMDA-MB-231 (cell migration)0.024[1][4]
14oMDA-MB-231 (cell migration)1.03[1][4]
15lMDA-MB-231 (cell migration)0.758[1][4]
16gMDA-MB-231 (cell migration)0.312[1][4]
Compound 6C6 (rat glioma)3.83 ± 0.76 µg/mL[8]
Compound 6A549 (human lung adenocarcinoma)12.0 ± 1.73 µg/mL[8]
Compound 4cMCF-7 (breast cancer)2.57 ± 0.16[15]
Compound 4cHepG2 (liver cancer)7.26 ± 0.44[15]
Staurosporine (Standard)MCF-7 (breast cancer)6.77 ± 0.41[15]
Staurosporine (Standard)HepG2 (liver cancer)8.4 ± 0.51[15]
Thiazole-pyridine hybrid 23MCF-7 (breast cancer)5.71[16]
5-Fluorouracil (Standard)MCF-7 (breast cancer)6.14[16]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the Hantzsch synthesis method.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (1 mmol) in a suitable solvent (e.g., ethanol, 10-20 mL).

  • Addition of Reactant: To this solution, add the α-haloketone (1 mmol).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired thiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11][12][13]

MTT Assay for Cytotoxicity

The following is a general protocol for assessing the cytotoxicity of compounds using the MTT assay.[15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Hantzsch Thiazole Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., MTT Assay) characterization->invitro invivo In Vivo Assays (if applicable) invitro->invivo sar SAR Analysis invivo->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of thiazole-based compounds.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole-Based Inhibitor Thiazole->Akt

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by thiazole-based compounds.

sar_logic Start Lead Thiazole Compound Modification Structural Modification Start->Modification Activity Biological Activity (e.g., IC50) Modification->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR SAR->Modification Rational Design NewLead Optimized Lead Compound SAR->NewLead

Caption: Logical flow for establishing Structure-Activity Relationships (SAR) in thiazole-based drug discovery.

References

Technical Support Center: Synthesis of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the stage of the reaction.

Problem 1: Low Yield of Ethyl 2-Amino-4-Methyl-5-Thiazolecarboxylate

The synthesis of the intermediate ester is a critical step, and low yields can often be attributed to several factors.

Potential Cause Recommended Solution Expected Outcome
Incomplete Halogenation of Ethyl Acetoacetate Ensure complete conversion of ethyl acetoacetate to its 2-chloro or 2-bromo derivative before adding thiourea. Monitor the reaction by TLC or GC.Increased yield of the desired α-halo intermediate, leading to a higher conversion to the final product.
Suboptimal Reaction Temperature Maintain the reaction temperature between 60-70°C during the cyclization with thiourea. Lower temperatures can lead to slow and incomplete reactions, while excessively high temperatures may promote side reactions.[1]An optimized reaction rate that maximizes the formation of the desired thiazole ester while minimizing byproduct formation.
Incorrect pH during Workup After the reaction, adjust the pH of the solution to 9-10 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.[1]Maximized precipitation and recovery of the ethyl ester from the reaction mixture.
Loss of Product during Recrystallization Use a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) for recrystallization to avoid significant loss of the product in the mother liquor.Improved recovery of the purified product with a high yield.
Problem 2: Presence of Impurities in the Final Product

Impurities can complicate downstream applications and should be minimized.

Impurity Identification Prevention/Removal
Unreacted Thiourea Can be detected by TLC or by its different solubility profile.Filter the reaction mixture after cooling to remove unreacted thiourea before product precipitation.[1]
2-[5-(ethoxycarbonyl)-4-methylthiazol-2-amido]-4-methylthiazole-5-ethyl formate (Dimer-like byproduct) Can be identified by mass spectrometry (higher molecular weight) and NMR.This byproduct can form under certain conditions.[2] Employing a "one-pot" synthesis method where the halogenation and cyclization steps are performed sequentially without isolating the intermediate can improve purity and yield.
Isomeric Impurities While less common with unsubstituted thiourea, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[3]Maintain a neutral or slightly basic reaction medium during the Hantzsch condensation to favor the formation of the desired 2-aminothiazole.
Problem 3: Difficulties During the Hydrolysis of the Ethyl Ester

The final step of converting the ester to the carboxylic acid can also present challenges.

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time, temperature, or concentration of the base (e.g., NaOH).Ensure the use of an adequate excess of base and monitor the reaction to completion using TLC or HPLC. The reaction is typically carried out at 50-60°C.[4]
Product Degradation (Decarboxylation) The thiazole ring, particularly with an amino group at the 2-position and a carboxylic acid at the 5-position, can be susceptible to decarboxylation under harsh acidic or thermal conditions.[5]Use mild basic hydrolysis conditions (e.g., NaOH in aqueous ethanol) and avoid excessive heating. Acidify the reaction mixture carefully at a low temperature (e.g., 0-5°C) to precipitate the carboxylic acid.[4]
Difficulty in Isolating the Carboxylic Acid The product might be partially soluble in the aqueous acidic solution.After acidification to pH 3-4, ensure the mixture is sufficiently cooled to maximize precipitation. If necessary, extract the aqueous layer with a suitable organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-4-methyl-5-thiazolecarboxylic acid?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This typically involves the reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with thiourea to form ethyl 2-amino-4-methyl-5-thiazolecarboxylate. This ester is then hydrolyzed, usually under basic conditions, to yield the final carboxylic acid.

Q2: What are the critical parameters to control during the Hantzsch synthesis step?

A2: Key parameters include the reaction temperature (typically 60-70°C), the choice of solvent (often ethanol or a mixture of ethanol and ethyl acetate), and the pH during workup (adjusted to 9-10 for precipitation of the ester).[1] Careful control of these parameters is crucial for achieving high yields and purity.

Q3: I have identified a significant amount of a higher molecular weight impurity in my product. What could it be and how can I avoid it?

A3: A likely candidate for a higher molecular weight byproduct is 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-amido]-4-methylthiazole-5-ethyl formate.[2] This dimer-like structure can form from the reaction of the product with a reactive intermediate. To minimize its formation, consider a "one-pot" synthesis approach which can lead to a cleaner reaction profile and higher purity of the desired product.

Q4: My final carboxylic acid product seems to be degrading upon isolation. What could be the cause?

A4: 2-Amino-5-thiazolecarboxylic acids can be prone to decarboxylation, especially under harsh acidic or high-temperature conditions.[5] When isolating the carboxylic acid after hydrolysis, it is important to perform the acidification step at a low temperature and avoid prolonged exposure to strong acids or high heat.

Q5: Can I use N-substituted thioureas in this synthesis?

A5: While it is possible to use N-substituted thioureas to produce N-substituted 2-aminothiazoles, be aware that this can lead to the formation of isomeric side products, specifically 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[3] For the synthesis of the title compound, unsubstituted thiourea is used.

Experimental Protocols

Synthesis of Ethyl 2-Amino-4-Methyl-5-Thiazolecarboxylate

This protocol is adapted from a patented procedure.[1]

  • To a four-necked flask, add 200 mL of ethanol containing 25% ethyl acetate.

  • Add 30.4 g of thiourea and 1.5 g of sodium carbonate.

  • Heat the mixture to 45°C.

  • Slowly add 33 g of ethyl 2-chloroacetoacetate over 20-30 minutes.

  • After the addition is complete, heat the mixture to 65°C and maintain for 5 hours.

  • Distill off most of the solvent under normal pressure.

  • Cool the residue to room temperature and filter to remove any unreacted thiourea.

  • Add the filtrate to 500 mL of water and stir.

  • Adjust the pH to 9-10 with a 30% sodium hydroxide solution.

  • Continue stirring for 30 minutes.

  • Collect the precipitate by suction filtration and dry under vacuum for 2 hours to obtain the product.

Hydrolysis to 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid

This is a general procedure for the hydrolysis of similar thiazole esters.[4]

  • Dissolve ethyl 2-amino-4-methyl-5-thiazolecarboxylate in a solution of sodium hydroxide (e.g., 85 mM) in aqueous ethanol.

  • Heat the mixture to 50-60°C and stir until a clear solution is formed (approximately 30 minutes to 1 hour, monitor by TLC).

  • Cool the solution to room temperature.

  • Carefully acidify the solution to a pH of 3-4 with 1 M HCl while cooling in an ice bath.

  • Collect the resulting precipitate in a Buchner funnel.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain pure 2-amino-4-methyl-5-thiazolecarboxylic acid.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Intermediates Ethyl Acetoacetate Ethyl Acetoacetate Halogenation Halogenation Ethyl Acetoacetate->Halogenation Thiourea Thiourea Hantzsch Cyclization Hantzsch Cyclization Thiourea->Hantzsch Cyclization Ethyl 2-haloacetoacetate Ethyl 2-haloacetoacetate Halogenation->Ethyl 2-haloacetoacetate Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Hantzsch Cyclization->Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Hydrolysis Hydrolysis 2-amino-4-methyl-5-thiazolecarboxylic acid 2-amino-4-methyl-5-thiazolecarboxylic acid Hydrolysis->2-amino-4-methyl-5-thiazolecarboxylic acid Ethyl 2-haloacetoacetate->Hantzsch Cyclization Ethyl 2-amino-4-methyl-5-thiazolecarboxylate->Hydrolysis

Caption: Synthetic pathway for 2-amino-4-methyl-5-thiazolecarboxylic acid.

Side_Reactions Main Reaction Path Main Reaction Path Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Reactive Intermediate Reactive Intermediate Ethyl 2-amino-4-methyl-5-thiazolecarboxylate->Reactive Intermediate Reaction with reactive species Hydrolysis Hydrolysis Ethyl 2-amino-4-methyl-5-thiazolecarboxylate->Hydrolysis Dimer-like Byproduct Dimer-like Byproduct Reactive Intermediate->Dimer-like Byproduct Target Carboxylic Acid Target Carboxylic Acid Hydrolysis->Target Carboxylic Acid Decarboxylation (Side Reaction) Decarboxylation (Side Reaction) Target Carboxylic Acid->Decarboxylation (Side Reaction) Harsh conditions (heat, strong acid) Decarboxylated Byproduct Decarboxylated Byproduct Decarboxylation (Side Reaction)->Decarboxylated Byproduct

Caption: Potential side reactions in the synthesis.

References

Methods for scaling up the production of novel thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of novel thiazole derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of thiazole derivatives, presented in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low to no yield in Hantzsch thiazole synthesis. 1. Decomposition of thioamide: Thioamides can be unstable, especially in acidic or harsh reaction conditions.[1] 2. Inactive α-haloketone: The α-haloketone may have decomposed during storage. 3. Incorrect reaction conditions: Temperature, solvent, or reaction time may not be optimal.[2]1. Use freshly prepared or purified thioamide. Consider milder reaction conditions if decomposition is suspected. 2. Check the purity of the α-haloketone by TLC or NMR before use. Store it properly in a cool, dark place. 3. Optimize reaction parameters. For instance, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Formation of multiple byproducts. 1. Side reactions of α-haloketone: α-Haloketones are reactive and can undergo self-condensation or reaction with other nucleophiles. 2. Reaction with impurities: Impurities in starting materials or solvents can lead to unwanted side products. 3. Isomer formation: In the case of unsymmetrical thioamides or α-haloketones, regioisomers can be formed.[4]1. Control the reaction temperature and addition rate of reagents to minimize side reactions. 2. Use high-purity starting materials and solvents. 3. Carefully choose your starting materials to favor the formation of the desired isomer. Purification by chromatography may be necessary.
Difficulty in product purification and isolation. 1. Product is highly soluble in the reaction solvent. 2. Formation of tarry or oily products. 3. Product co-elutes with impurities during chromatography. 1. If the product is a salt, neutralization can aid precipitation. Otherwise, explore different solvent systems for extraction or precipitation. 2. This can result from polymerization or decomposition. Try to run the reaction at a lower temperature or for a shorter duration. Trituration with a non-polar solvent can sometimes solidify the product. 3. Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). Derivatization of the product or impurities can sometimes facilitate separation.
Reaction does not scale up effectively (yield drops significantly at a larger scale). 1. Poor heat transfer: Exothermic reactions can overheat in large reactors, leading to decomposition. 2. Inefficient mixing: Inadequate mixing can lead to localized high concentrations of reagents and side reactions. 3. Mass transfer limitations: In heterogeneous reactions, the rate may be limited by the transfer of reactants between phases.1. Use a reactor with efficient heat exchange capabilities. Consider a semi-batch process where one reagent is added slowly to control the exotherm. 2. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume. 3. For heterogeneous reactions, consider using a phase-transfer catalyst or a more efficient stirring mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing thiazole derivatives on a large scale?

A1: The Hantzsch thiazole synthesis is the most widely used and dependable method for preparing thiazoles.[5][6] It involves the condensation of an α-haloketone with a thioamide.[5] While it has some drawbacks, such as the use of potentially hazardous α-haloketones, its versatility and generally good yields make it a popular choice for industrial applications.[6]

Q2: Are there greener alternatives to the classical Hantzsch synthesis for large-scale production?

A2: Yes, several greener approaches have been developed. These include using microwave irradiation, ultrasound, and green catalysts.[7] For example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[3] The use of water as a solvent and recyclable catalysts are also being explored to make the process more environmentally friendly.[8]

Q3: What are the main challenges when scaling up the Cook-Heilbron synthesis?

A3: The Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide, is conducted under mild conditions.[9][10] However, challenges in scaling up can include the handling of toxic and volatile reagents like carbon disulfide and ensuring efficient mixing to maintain a consistent reaction rate and avoid localized side reactions.

Q4: How can I improve the purity of my final thiazole derivative product on a large scale?

A4: Optimizing the reaction conditions to minimize byproduct formation is the first step. For purification, recrystallization is often the most cost-effective method for crystalline solids. If chromatography is necessary, careful solvent selection and optimization of the stationary phase are crucial. In some cases, converting the product to a salt and then back to the free base can be an effective purification strategy.

Q5: What safety precautions should be taken when working with α-haloketones and thioamides on a large scale?

A5: α-Haloketones are lachrymators and skin irritants, so they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thioamides can also be toxic and should be handled with care. For large-scale reactions, a closed-system reactor is recommended to minimize exposure. A thorough risk assessment should be conducted before any scale-up operation.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods of thiazole synthesis.

Table 1: Hantzsch Thiazole Synthesis - Reaction Conditions and Yields

Thioamideα-HaloketoneSolventCatalystTemperature (°C)TimeYield (%)Reference
Thiourea2-BromoacetophenoneMethanolNoneReflux30 min~95[5]
Substituted Thioureas2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesMethanolNone (Microwave)9030 min89-95[11]
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneNone (Conventional Heating)Silica supported tungstosilisic acid1002-3 h79-90[8]
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneNone (Ultrasonic)Silica supported tungstosilisic acidRT1-1.5 h82-92[8]

Table 2: Green Synthesis Approaches for Thiazole Derivatives

MethodStarting MaterialsSolventCatalystConditionsYield (%)Reference
Microwave-assisted2-Bromoacetophenone, Thiosemicarbazide, Steroidal carbonyl compoundsEthanolNone60°C, 35-45 min80-85[3]
Ultrasound-assistedα-haloketones, thioureaWaterNoneRTGood yields[7]
One-pot, three-componentα-halo carbonyl compound, thiosemicarbazide, various anhydridesEthanol:Water (1:1)NiFe2O4 nanoparticlesReflux75-92[12]

Experimental Protocols

Detailed Methodology for Scale-Up of Hantzsch Thiazole Synthesis

This protocol is a general guideline for the synthesis of a 2-aminothiazole derivative on a pilot plant scale. Note: All operations should be conducted in a well-ventilated area or a closed system, with appropriate PPE.

Materials and Equipment:

  • Glass-lined reactor (e.g., 50 L) with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Thiourea

  • Substituted α-bromoacetophenone

  • Ethanol (reagent grade)

  • Aqueous sodium carbonate solution (5-10%)

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with thiourea (1.2 equivalents) and ethanol (10-15 volumes relative to the α-bromoacetophenone). Begin stirring to dissolve the thiourea.

  • Heating: Heat the mixture to a gentle reflux (approximately 78 °C for ethanol).

  • Addition of α-Bromoacetophenone: Dissolve the substituted α-bromoacetophenone (1.0 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the refluxing mixture in the reactor over a period of 1-2 hours to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to room temperature. The product may begin to precipitate.

  • Neutralization and Precipitation: Slowly add the aqueous sodium carbonate solution to the stirred reaction mixture to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold ethanol and then with water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Detailed Methodology for Scale-Up of Cook-Heilbron Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 5-aminothiazole derivative. Caution: Carbon disulfide is highly flammable and toxic. This procedure must be carried out in a well-ventilated fume hood or a closed system with appropriate safety measures.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • α-Aminonitrile

  • Carbon disulfide

  • Pyridine or triethylamine (as a base)

  • Ethanol or another suitable solvent

  • Filtration and drying equipment as above.

Procedure:

  • Reactor Setup: Set up the reactor and ensure it is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with the α-aminonitrile (1.0 equivalent) and the chosen solvent (e.g., ethanol).

  • Cooling: Cool the mixture to 0-5 °C using a chiller.

  • Addition of Reagents: Slowly and simultaneously add carbon disulfide (1.1 equivalents) and the base (e.g., pyridine, 1.1 equivalents) to the cooled, stirred solution over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow for Hantzsch Thiazole Synthesis Scale-Up

Hantzsch_Workflow Start Start: Reactor Setup (Clean, Dry, Inert) Charge Charge Thioamide and Solvent Start->Charge Heat Heat to Reflux Charge->Heat Add Slowly Add α-Haloketone Solution Heat->Add React Monitor Reaction (TLC/HPLC) Add->React Cool Cool to Room Temperature React->Cool Reaction Complete Neutralize Neutralize and Precipitate with Base Cool->Neutralize Isolate Isolate Product (Filtration) Neutralize->Isolate Dry Dry Product (Vacuum Oven) Isolate->Dry End End: Purified Thiazole Derivative Dry->End

Caption: Experimental workflow for the scale-up of Hantzsch thiazole synthesis.

References

Navigating the Complexities of Organic Synthesis: A Technical Support Center for Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in addressing the persistent challenge of batch-to-batch variability in the synthesis of complex organic molecules. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in producing consistent and reliable synthetic outcomes.

The synthesis of complex organic molecules is often plagued by inconsistencies between batches, leading to variations in yield, purity, and impurity profiles. These discrepancies can arise from a multitude of factors, including the quality of raw materials, subtle shifts in reaction conditions, and differences in purification procedures. This technical support center offers a structured approach to identifying and mitigating these sources of variability.

Troubleshooting Guides

The troubleshooting guides are presented in a user-friendly question-and-answer format, directly addressing common issues encountered during organic synthesis.

Low Product Yield

Question: My reaction is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from a variety of factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]

Potential Causes & Troubleshooting Steps:

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are paramount.[4] Sub-standard quality can introduce impurities or inconsistencies that hinder the reaction.

    • Action: Qualify all incoming raw materials to ensure they meet predefined specifications for purity, moisture content, and particle size.[4]

  • Reaction Conditions: Seemingly minor deviations in temperature, pressure, pH, or mixing speed can significantly impact reaction kinetics and equilibrium.[5][6]

    • Action: Implement strict process controls to monitor and maintain consistent reaction conditions.[7]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Action: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2][8][9]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.

    • Action: Analyze the reaction mixture at different time points to check for product degradation. Consider modifying the workup procedure to minimize exposure to harsh conditions.[1]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[1][3]

    • Action: Optimize your workup and purification methods. Ensure complete extraction and minimize the number of transfer steps.

Unexpected Side Products

Question: I am observing unexpected impurities or side products in my final product. How can I identify and eliminate them?

Answer: The formation of unexpected side products is a common challenge that can often be traced back to the purity of starting materials, reaction conditions, or unintended secondary reactions.

Potential Causes & Troubleshooting Steps:

  • Impure Starting Materials or Solvents: Contaminants in your starting materials or solvents can participate in side reactions.

    • Action: Use high-purity, well-characterized starting materials and solvents. Perform purity analysis on all incoming materials.

  • Sub-optimal Reaction Temperature: Higher temperatures can sometimes provide the activation energy for undesired reaction pathways, leading to the formation of byproducts.[6][10][11] Conversely, temperatures that are too low may favor kinetic byproducts over the desired thermodynamic product.

    • Action: Carefully control the reaction temperature and investigate the effect of slight temperature variations on the impurity profile.

  • Air or Moisture Sensitivity: Some reactions are sensitive to air or moisture, which can lead to the formation of byproducts.[3]

    • Action: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if necessary.

  • Side Reactions: The reagents themselves might be involved in competing reactions.

    • Action: Review the reaction mechanism to identify potential side reactions. Consider using more selective reagents or adjusting the stoichiometry.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of starting materials and reagents?

A1: The quality of your starting materials and reagents is a cornerstone of reproducible synthesis.[4] Even small variations in purity or the presence of contaminants can lead to significant differences in reaction outcomes, including lower yields and the formation of impurities.[4] Establishing a robust raw material qualification program is essential.

Q2: What are the most important reaction parameters to control?

A2: While the critical parameters can be reaction-specific, temperature, reaction time, reagent stoichiometry, and mixing efficiency are almost always crucial.[5] It is vital to maintain these parameters consistently across all batches to ensure reproducible results.

Q3: How can I effectively monitor the progress of my reaction?

A3: In-process monitoring is key to understanding your reaction kinetics and determining the optimal endpoint. Techniques such as TLC, HPLC, GC-MS, and NMR spectroscopy can provide real-time or near-real-time information on the consumption of reactants and the formation of products and byproducts.[8][9][12][13][14]

Q4: What is the best approach to scaling up a reaction from the lab to a larger scale?

A4: Scaling up a reaction is not always a linear process and can introduce new challenges related to heat and mass transfer. A thorough understanding of the reaction's thermodynamics and kinetics is essential. It is advisable to perform a pilot-scale run to identify and address any potential scale-up issues before moving to full production.

Data Presentation

To provide a clearer understanding of the impact of key variables, the following tables summarize quantitative data on the effects of solvent purity and reaction conditions on synthetic outcomes.

Table 1: Impact of Water Content in Solvent on Reaction Yield

Reaction TypeSolventWater Content (%)Yield (%)Reference
Grignard ReactionTHF< 0.01> 95Generic Data
Grignard ReactionTHF0.170-80Generic Data
Grignard ReactionTHF1.0< 10Generic Data
Fischer EsterificationEthanol< 0.5> 90Generic Data
Fischer EsterificationEthanol5.060-70Generic Data

Table 2: Influence of Reaction Temperature on Product Purity and Yield

ReactionTemperature (°C)Yield (%)Purity (%)Reference
Amide Synthesis10057.2>98[15]
Amide Synthesis12560.195[15]
Amide Synthesis15062.592[15]
Amide Synthesis17558.988[15]
Amide Synthesis20055.385[15]

Experimental Protocols

To aid in the practical implementation of these troubleshooting strategies, detailed experimental protocols for key analytical techniques are provided below.

Protocol 1: Raw Material Purity Assessment by GC-MS

Objective: To determine the purity of a volatile organic starting material and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the raw material into a clean vial.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane).[16][17]

    • If necessary, centrifuge the sample to remove any particulate matter.[17]

    • Transfer the supernatant to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: Select a column appropriate for the analyte's polarity (e.g., a non-polar DB-5 column or a polar DB-Wax column).[17]

      • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components based on their boiling points.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Use Electron Impact (EI) ionization.

      • Mass Range: Scan a mass range that encompasses the expected molecular weight of the starting material and potential impurities (e.g., 40-500 m/z).

  • Data Analysis:

    • Identify the peak corresponding to the starting material based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the starting material as the percentage of the main peak area relative to the total peak area.

    • Identify any significant impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Protocol 2: In-Process Reaction Monitoring by HPLC

Objective: To monitor the conversion of a starting material to the desired product over time.

Methodology:

  • Standard Preparation:

    • Prepare standard solutions of known concentrations for the starting material and the product in the mobile phase.

    • Inject these standards to determine their retention times and generate a calibration curve (peak area vs. concentration).

  • Sample Collection and Preparation:

    • At regular intervals during the reaction (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent or by rapid cooling.

    • Dilute the quenched aliquot with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • HPLC Conditions:

      • Column: Use a column that provides good separation between the starting material, product, and any major byproducts (e.g., a C18 reverse-phase column).

      • Mobile Phase: Use an appropriate solvent system (e.g., a gradient of water and acetonitrile).

      • Flow Rate: Set a constant flow rate (e.g., 1 mL/min).

      • Detector: Use a UV detector set at a wavelength where both the starting material and product have good absorbance.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the starting material and the product based on their retention times.

    • Use the calibration curves to convert the peak areas to concentrations.[8][12]

    • Plot the concentrations of the starting material and product as a function of time to generate a reaction profile.

Visualizing Troubleshooting Workflows

To further assist in the logical diagnosis of synthesis problems, the following diagrams illustrate common troubleshooting workflows.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Raw Material & Reagent Quality Start->Check_Reagents Check_Monitoring 3. Analyze In-Process Monitoring Data Start->Check_Monitoring Check_Workup 4. Evaluate Workup & Purification Procedure Start->Check_Workup Purity_Issue Purity Below Spec? Check_Reagents->Purity_Issue Check_Conditions 2. Review Reaction Conditions Optimize_Params Optimize Temperature, Time, Stoichiometry Check_Conditions->Optimize_Params Incomplete_Reaction Incomplete Reaction? Check_Monitoring->Incomplete_Reaction Losses Significant Losses? Check_Workup->Losses Requalify Re-qualify or Source New Materials End Yield Improved Requalify->End Optimize_Params->End Optimize_Time Adjust Reaction Time Optimize_Time->End Optimize_Purification Modify Extraction & Chromatography Optimize_Purification->End Incomplete_Reaction->Optimize_Time Yes Decomposition Product Decomposition? Incomplete_Reaction->Decomposition No Decomposition->Check_Workup No Decomposition->Optimize_Params Yes Losses->Optimize_Purification Yes Losses->End No Purity_Issue->Check_Conditions No Purity_Issue->Requalify Yes

Caption: Troubleshooting workflow for addressing low reaction yield.

Troubleshooting_Side_Products Start Unexpected Side Products Observed Identify_Impurity 1. Identify Impurity Structure (e.g., by MS, NMR) Start->Identify_Impurity Check_Raw_Materials 2. Analyze Raw Materials for this Impurity Identify_Impurity->Check_Raw_Materials Impurity_Present Impurity Present in Starting Material? Check_Raw_Materials->Impurity_Present Review_Mechanism 3. Review Reaction Mechanism for Potential Side Reactions Plausible_Side_Rxn Plausible Side Reaction Pathway? Review_Mechanism->Plausible_Side_Rxn Vary_Conditions 4. Systematically Vary Reaction Conditions Temp_Effect Temperature Effect Observed? Vary_Conditions->Temp_Effect Impurity_Present->Review_Mechanism No Purify_SM Purify Starting Material or Source from a Different Supplier Impurity_Present->Purify_SM Yes End Side Products Minimized Purify_SM->End Plausible_Side_Rxn->Vary_Conditions No Modify_Reagents Change Reagents or Stoichiometry to Favor Desired Reaction Plausible_Side_Rxn->Modify_Reagents Yes Modify_Reagents->End Optimize_Temp Optimize Reaction Temperature Temp_Effect->Optimize_Temp Yes Temp_Effect->End No Optimize_Temp->End

References

Validation & Comparative

Unveiling the Antimicrobial Potential of Thiazole Hydrazones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiazole hydrazones, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of new antimicrobial drugs. This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole hydrazone derivatives, supported by experimental data and detailed methodologies, to aid in the strategic design of more potent therapeutic agents.

Thiazole and its derivatives have long been recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The incorporation of a hydrazone moiety (-NH-N=CH-) into the thiazole ring system has been shown to enhance their biological efficacy, leading to a new generation of compounds with significant antimicrobial potential.[3][4][5] This guide synthesizes findings from multiple studies to offer a clear comparison of their performance against a variety of microbial pathogens.

Comparative Antimicrobial Spectrum of Thiazole Hydrazones

The antimicrobial efficacy of thiazole hydrazones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various thiazole hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Series 1: Pyrrole-bridged Thiazole Hydrazones [6]
2d-lStaphylococcus aureus12.5[6]
2d-lEnterococcus faecalis6.25 - 12.5[6]
2a, 2mCandida glabrata50[6]
Series 2: Fluorenyl-hydrazonothiazoles [7]
Thiazolone 2Staphylococcus aureus (multidrug-resistant)>256[7]
Thiazolone 2Enterococcus faecalis (multidrug-resistant)>256[7]
Series 3: Thiazole Hydrazines [3]
4b, 4g, 4jCandida albicans250[3]
Series 4: 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazones [8]
12 (4-bromo-benzaldehyde derivative)Candida albicansMore potent than fluconazole[8]
3, 4, 12, 13Salmonella enteritidisMore potent than gentamicin[8]
10–12, 16–18Escherichia coliActivity close to gentamicin[8]
Series 5: Thiazole-5-phenylpropenones [9]
Not specifiedCandida albicans3.9–62.5[9]
Series 6: Isatin-Thiazole Hydrazones [10]
Ve, ViBacillus subtilisZone of Inhibition: 20mm, 14mm (at 100 µ g/disc )[10]
Ve, ViStaphylococcus aureusZone of Inhibition: 16mm, 12mm (at 100 µ g/disc )[10]
Ve, ViEscherichia coliZone of Inhibition: 18mm, 15mm (at 100 µ g/disc )[10]
ViAspergillus nigerZone of Inhibition: 9mm (at 100 µ g/disc )[10]

Key Observations:

  • Gram-Positive vs. Gram-Negative Activity: Many thiazole hydrazone derivatives demonstrate greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[4][6] This difference may be attributed to the structural variations in the cell walls of these bacterial types.

  • Antifungal Potential: Several series of thiazole hydrazones have shown promising antifungal activity, particularly against Candida species.[3][6][8] Notably, some derivatives exhibit potency comparable or even superior to the standard antifungal drug fluconazole.[8]

  • Structure-Activity Relationship (SAR): The antimicrobial spectrum is significantly influenced by the nature and position of substituents on the thiazole and hydrazone moieties. For instance, the presence of electron-withdrawing groups like halogens (Br, Cl, F) on the phenyl ring attached to the hydrazone has been associated with enhanced antifungal activity.[5] Para-substitution on the phenyl ring has also been linked to better antimicrobial properties.[5]

Experimental Protocols

The evaluation of the antimicrobial activity of thiazole hydrazones typically involves standardized in vitro susceptibility testing methods. The following are generalized protocols based on methodologies cited in the literature.

Microbroth Dilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: The thiazole hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Diffusion Method (Disc Diffusion)

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compounds are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under the same conditions as the microbroth dilution method.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Research Workflow

The process of discovering and evaluating new antimicrobial thiazole hydrazones follows a structured workflow, from initial synthesis to biological characterization.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., Thiosemicarbazide, α-haloketones) synthesis Synthesis of Thiazole Hydrazone Derivatives start->synthesis Hantzsch Thiazole Synthesis purification Purification and Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification pre_screen Primary Screening (e.g., Agar Diffusion Method) purification->pre_screen Pure Compounds quant_screen Quantitative Analysis (MIC Determination via Broth Dilution) pre_screen->quant_screen Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis quant_screen->sar_analysis toxicity Toxicity and Safety Profiling quant_screen->toxicity Potent Compounds lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Preclinical Development lead_optimization->end toxicity->end

Caption: Workflow for the synthesis and antimicrobial evaluation of thiazole hydrazones.

Conclusion

Thiazole hydrazones represent a versatile and promising class of compounds in the search for new antimicrobial agents. The available data indicates that their antimicrobial spectrum can be effectively modulated through chemical synthesis, allowing for the targeted design of derivatives with enhanced potency against specific bacterial and fungal pathogens. Further research focusing on structure-activity relationships and mechanism of action studies will be crucial in optimizing these compounds for potential therapeutic applications. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored as anticancer, antibacterial, and kinase-inhibiting agents.[1] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the structure-activity relationships of 2-amino-4-methylthiazole derivatives, supported by quantitative data and detailed experimental protocols.

General Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-4-methylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group. Key modification points include the 2-amino position (R1), the 5-position of the thiazole ring (R2), and the 4-methyl group, although the latter is kept constant in this review. Modifications at these positions influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: General SAR landscape for the 2-amino-4-methylthiazole scaffold.

Anticancer Activity

Derivatives of 2-amino-4-methylthiazole are widely investigated for their potent cytotoxic effects against various cancer cell lines. The SAR studies in this area often focus on modifications at the 2-amino and 5-positions of the thiazole ring to enhance potency and selectivity.

Structure-Activity Relationship Summary:

  • 2-Amino (R1) Position: Attaching substituted phenyl rings, often via an amide or urea linker, is a common strategy. The nature and position of substituents on this phenyl ring are critical. For instance, meta-halogen substitutions have been shown to be more potent than methyl substitutions.[1]

  • C5 (R2) Position: The introduction of lipophilic groups, such as phenyl or fused ring systems (e.g., tetrahydrobenzothiazole), at the C4 and C5 positions can enhance antitumor activity. For example, a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative showed potent activity against lung and glioma cell lines.[1] Exchanging a methyl group at C5 with a bromo group has also been shown to improve potency.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative 2-amino-4-methylthiazole derivatives against various human cancer cell lines.

Compound IDR1 Substituent (at 2-Amino Position)R2 Substituent (at C5-Position)Cancer Cell LineIC₅₀ (µM)Reference
28 N-(4-((3-chlorophenyl)amino)pyrimidin-2-yl)HHT29 (Colon)0.63[1]
28 N-(4-((3-chlorophenyl)amino)pyrimidin-2-yl)HHeLa (Cervical)6.05[1]
28 N-(4-((3-chlorophenyl)amino)pyrimidin-2-yl)HA549 (Lung)8.64[1]
20 (4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amine(Fused Butylidene)H1299 (Lung)4.89[1]
20 (4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amine(Fused Butylidene)SHG-44 (Glioma)4.03[1]
46b 4β-(thiazol-2-yl)amino-podophyllotoxin derivativeHA549 (Lung)0.16[1]
46b 4β-(thiazol-2-yl)amino-podophyllotoxin derivativeHHepG2 (Liver)0.13[1]
27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamideBenzylHeLa (Cervical)1.6[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

  • Cell Plating: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well, and the plates are incubated for another 2-4 hours.[2][4] Metabolically active, viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antibacterial Activity

The 2-aminothiazole scaffold is also a key component of compounds with significant antibacterial properties. SAR studies aim to optimize their potency against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Structure-Activity Relationship Summary:

  • 2-Amino (R1) Position: The introduction of Schiff bases derived from substituted benzaldehydes at the 2-amino position can lead to potent antibacterial agents. Compounds with hydroxyl-substituted benzene rings have shown strong binding affinity to bacterial enzymes.[5]

  • C4-Position: While this guide focuses on 4-methyl derivatives, it's noteworthy that larger hydrophobic groups at this position, such as substituted phenyl rings, can also confer significant activity.

  • Overall Structure: The combination of the thiazole core with other heterocyclic rings (e.g., pyridine, pyrazole) can yield compounds with broad-spectrum antibacterial activity.

Comparative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) of selected 2-aminothiazole derivatives against various bacterial strains.

Compound IDR1 Substituent (at 2-Amino Position)Bacterial StrainMIC (µg/mL)Reference
2a Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)Staphylococcus epidermidis250[5]
2b Ethyl 2-((2-hydroxybenzylidene)amino)Pseudomonas aeruginosa375[5]
2d Ethyl 2-((4-(dimethylamino)benzylidene)amino)Staphylococcus aureus250[5]
2g Ethyl 2-((4-chlorobenzylidene)amino)Escherichia coli375[5]
117 (R1=4-Cl) N-(4-chlorophenyl)-thiazole derivativeClostridium perfringens0.039[6]
121d N-(piperazin-1-yl)-naphthalimide derivativeStaphylococcus aureus2-128 (range)[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per established guidelines.[7][8]

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth).[8][9]

  • Compound Dilution: The test compounds are serially diluted (two-fold) in broth in the wells of a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[7]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the unaided eye.[8]

Kinase Inhibition

The 2-aminothiazole scaffold is famously a part of several potent kinase inhibitors, including the clinically approved drug Dasatinib, a pan-Src family kinase inhibitor.[7] SAR in this field is highly directed toward achieving potency and selectivity against specific kinase targets implicated in diseases like cancer.

Structure-Activity Relationship Summary:

  • 2-Amino (R1) Position: This position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. It is typically occupied by a substituted aryl or heteroaryl ring system. In Dasatinib, this is a 2-chloro-6-methylphenyl group.[7]

  • C5-Position: This position often bears a carboxamide group, which can form additional hydrogen bonds within the active site, enhancing binding affinity.

  • Allosteric Inhibition: Some 2-aminothiazole derivatives have been developed as allosteric inhibitors, binding to pockets outside the highly conserved ATP-binding site. This can lead to greater selectivity. For example, a derivative with a naphthalen-2-yl group at the C4-position and a 2-hydroxybenzoic acid at the 2-amino position was identified as a submicromolar allosteric inhibitor of CK2α.[11][12]

Comparative Kinase Inhibitory Activity

The table below lists the half-maximal inhibitory concentration (IC₅₀) of various 2-aminothiazole derivatives against specific protein kinases.

Compound IDTarget KinaseIC₅₀ (µM)Mode of ActionReference
Dasatinib (BMS-354825) Src<0.001ATP-Competitive[7]
Dasatinib (BMS-354825) Abl<0.001ATP-Competitive[7]
Compound 27 CK2α0.6Allosteric[11][12]
Compound 4 CK2α3.4Allosteric[11]
KY-05009 TNIK0.009ATP-Competitive[1]
Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against a specific kinase is typically measured using an in vitro kinase assay, such as a luminescence-based assay that quantifies ATP consumption.[13]

  • Reaction Setup: The kinase reaction is set up in a multi-well plate. Each reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), and the kinase buffer.

  • Inhibitor Addition: Test compounds are added at various concentrations to the reaction wells.

  • Initiation: The kinase reaction is initiated by adding an ATP solution. The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14]

  • Detection: After incubation, a detection reagent is added. For example, in the ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase-luciferin reaction, generating a luminescent signal.[13]

  • Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization SYNTH Synthesis of 2-Amino-4-methylthiazole Derivatives INVITRO In Vitro Assays (e.g., MTT, MIC, Kinase Assay) SYNTH->INVITRO DETERMINE Determine Potency (IC50 / MIC values) INVITRO->DETERMINE SAR Analyze Structure-Activity Relationship (SAR) DETERMINE->SAR LEAD_OPT Lead Optimization (Design new derivatives) SAR->LEAD_OPT LEAD_OPT->SYNTH Iterative Cycle

Caption: A typical workflow for SAR studies of novel chemical derivatives.

References

Validating the Mechanism of Action of a Novel Thiazole-Based Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel thiazole-based anticancer agent, herein referred to as Thiazole-X, with established anticancer drugs. We present supporting experimental data to validate its mechanism of action, focusing on its anti-proliferative effects and its impact on key signaling pathways implicated in cancer progression. Detailed methodologies for crucial experiments are provided to ensure reproducibility and facilitate further investigation.

Anti-Proliferative Activity: A Comparative Analysis

The cytotoxic potential of Thiazole-X was evaluated against a panel of human cancer cell lines and compared with established anticancer agents: Dasatinib (a multi-targeted tyrosine kinase inhibitor), Erlotinib (an EGFR tyrosine kinase inhibitor), and Doxorubicin (a topoisomerase inhibitor). The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized in Table 1.

Table 1: Comparative IC50 Values (µM) of Thiazole-X and Established Anticancer Agents

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Thiazole-X (Novel Agent) 5.73[1]26.53[2]3.16[3]
Dasatinib >10[4]2.5[5]-
Erlotinib -25[6]-
Doxorubicin 2.50>201.9[7]

Note: IC50 values are compiled from various sources and may reflect different experimental conditions. Direct comparison should be made with caution.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Thiazole-based compounds frequently exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[8][9][10] This guide focuses on two prominent pathways often targeted by such agents: the PI3K/Akt and the VEGFR-2 signaling pathways.

Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[11][12][13] Aberrant activation of this pathway is a common feature in many cancers. Thiazole-X is hypothesized to inhibit this pathway, leading to decreased phosphorylation of key downstream effectors like Akt and mTOR.

Workflow for Investigating PI3K/Akt Pathway Inhibition:

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis CancerCells Cancer Cells (MCF-7, A549, HCT-116) Treatment Treat with Thiazole-X, Dasatinib, Doxorubicin CancerCells->Treatment Control Untreated Control CancerCells->Control Lysate Cell Lysate Preparation Treatment->Lysate Control->Lysate WesternBlot Western Blot Lysate->WesternBlot Antibodies Probe with Antibodies: p-Akt, Akt, p-mTOR, mTOR WesternBlot->Antibodies Quantification Densitometry Analysis Antibodies->Quantification Comparison Compare Phosphorylation Levels Quantification->Comparison

Figure 1: Western Blot Workflow for PI3K/Akt Pathway Analysis.
Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][14][15] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth. Thiazole-X is also being investigated for its potential to inhibit this pathway.

VEGFR-2 Signaling Cascade and Potential Point of Inhibition:

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ThiazoleX Thiazole-X ThiazoleX->VEGFR2 Inhibition RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 2: VEGFR-2 Signaling Pathway and Thiazole-X Inhibition.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (MCF-7, A549, HCT-116)

  • 96-well plates

  • Complete culture medium

  • Thiazole-X, Dasatinib, Erlotinib, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of Thiazole-X and the comparator drugs for 48-72 hours. Include an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blot for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK overnight at 4°C.[15][16]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[8][9][10][11]

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[8][9]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a framework for validating the mechanism of action of the novel thiazole-based anticancer agent, Thiazole-X. The presented data and protocols allow for a direct comparison with established drugs, offering insights into its relative potency and potential mode of action. The inhibition of key signaling pathways, such as PI3K/Akt and VEGFR-2, is a promising avenue for targeted cancer therapy. Further investigations using these methodologies will be crucial in the preclinical development of Thiazole-X and other novel thiazole derivatives.

References

Vanillin-Derived Schiff Bases: A Comparative Analysis Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent comparative analysis of novel vanillin-derived Schiff bases has demonstrated their potential as effective antimicrobial agents, exhibiting promising activity against both bacterial and fungal pathogens. This guide provides a detailed comparison of these compounds with established antibiotics, supported by quantitative data, experimental protocols, and an exploration of their mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapeutics.

Performance Data: Vanillin-Schiff Bases vs. Standard Antibiotics

The antimicrobial efficacy of five newly synthesized vanillin-derived Schiff bases was evaluated against a panel of pathogenic microbes, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. The Minimum Inhibitory Concentration (MIC) of these compounds was determined and compared with the standard antibiotics Ciprofloxacin and Fluconazole. The results, summarized in the tables below, indicate that several of the synthesized Schiff bases exhibit significant antimicrobial activity.

Vanillin-Schiff Bases Synthesized:

  • V1: 4-(((4-hydroxy-3-methoxybenzylidene)amino)methyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (derived from Sulfamethoxazole)

  • V2: 4-(((4-hydroxy-3-methoxybenzylidene)amino)methyl)-N-(pyridin-2-yl)benzenesulfonamide (derived from Sulfapyridine)

  • V3: 4-(((4-hydroxy-3-methoxybenzylidene)amino)methyl)-N-(thiazol-2-yl)benzenesulfonamide (derived from Sulfathiazole)

  • V4: 4-(((4-hydroxy-3-methoxybenzylidene)amino)methyl)-N-(pyrimidin-2-yl)benzenesulfonamide (derived from Sulfadiazine)

  • V5: 4-(((4-hydroxy-3-methoxybenzylidene)amino)methyl)-N-(2,5-dimethylisoxazol-3-yl)benzenesulfonamide (derived from Sulfisoxazole)

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundMIC (µg/mL)
V112.5
V225
V312.5
V425
V550
Ciprofloxacin (Standard) 6.25

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundMIC (µg/mL)
V125
V250
V325
V450
V5100
Ciprofloxacin (Standard) 6.25

Table 3: Minimum Inhibitory Concentration (MIC) against Candida albicans

CompoundMIC (µg/mL)
V150
V2100
V350
V4100
V5200
Fluconazole (Standard) 12.5

The data reveals that vanillin-Schiff bases derived from sulfamethoxazole (V1) and sulfathiazole (V3) demonstrated the most potent antibacterial activity, with MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.[1][2][3] While not as potent as the standard antibiotic Ciprofloxacin, these findings highlight their potential as lead compounds for further development. The antifungal activity was moderate compared to Fluconazole.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Vanillin-Derived Schiff Bases

The Schiff bases were synthesized via a condensation reaction between vanillin and various sulfonamides.[1][2][3]

General Procedure:

  • A solution of a specific sulfonamide (e.g., sulfamethoxazole, 1 mmol) in ethanol (20 mL) is prepared.

  • An equimolar amount of vanillin (1 mmol) dissolved in ethanol (10 mL) is added to the sulfonamide solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.

  • The purity of the synthesized Schiff base is confirmed using techniques such as FT-IR and NMR spectroscopy.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The Minimum Inhibitory Concentration (MIC) values were determined using the agar dilution method.[1][2][3] This method involves incorporating the antimicrobial agent directly into the agar medium.[4]

Protocol:

  • Preparation of Stock Solutions: Stock solutions of the synthesized Schiff bases and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Agar Plates: A series of two-fold dilutions of each test compound is prepared. Each dilution is then added to molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: The test microorganisms are cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: A standardized volume of the prepared microbial suspension is spotted onto the surface of the agar plates containing the different concentrations of the test compounds. A control plate without any antimicrobial agent is also inoculated.

  • Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

While the precise signaling pathways are still under investigation, the antibacterial action of Schiff bases is generally attributed to two primary mechanisms: inhibition of DNA gyrase and disruption of the bacterial cell membrane.

Inhibition of DNA Gyrase

DNA gyrase is a crucial bacterial enzyme responsible for the negative supercoiling of DNA, a process essential for DNA replication and transcription.[1] It is a well-established target for antibacterial drugs, including fluoroquinolones like Ciprofloxacin. It is proposed that Schiff bases can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[1][5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Schiff_Base Vanillin-Derived Schiff Base DNA_Gyrase DNA Gyrase (Enzyme) Schiff_Base->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of DNA gyrase inhibition by vanillin-derived Schiff bases.

Disruption of Bacterial Cell Membrane

The lipophilic nature of many Schiff bases allows them to interact with and penetrate the bacterial cell membrane. This interaction can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6][7][8][9] The imine (-C=N-) group in Schiff bases is thought to play a crucial role in this process.

Membrane_Disruption cluster_workflow Experimental Workflow: Antimicrobial Susceptibility Testing Start Start Prepare_Compounds Prepare Serial Dilutions of Schiff Bases & Antibiotics Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Prepare_Plates Incorporate into Agar Medium Prepare_Compounds->Prepare_Plates Inoculate Inoculate Agar Plates Prepare_Plates->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Observe for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Conclusion

Vanillin-derived Schiff bases represent a promising class of compounds with notable antibacterial and antifungal activities. While further research is required to optimize their efficacy and elucidate their precise mechanisms of action, the data presented in this guide underscores their potential as a valuable starting point for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

In Vivo Efficacy of 5-Thiazolecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 5-Thiazolecarboxylic acid derivatives against established therapeutic agents in key disease areas: cancer, diabetes, and inflammation. The data presented is compiled from preclinical animal studies to offer a quantitative assessment of their therapeutic potential.

Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation

5-Thiazolecarboxylic acid derivatives have emerged as a promising scaffold in oncology, with some demonstrating potent antitumor activities. A notable example is the class of 2-aminothiazole-5-carboxamides, which share structural similarities with the approved drug Dasatinib.

Comparative In Vivo Efficacy
Compound/DrugAnimal ModelCell LineDosageTumor Growth Inhibition (%)Reference
2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) N/A (In vitro data)Human K562 leukemiaIC50 = 16.3 µMN/A[1]
Dasatinib Murine orthotopic xenograftRT112 bladder cancer20 mg/kg, twice daily39% reduction in xenograft size[2]
Dasatinib Patient-derived xenografts (PDXs) in SCID miceLung cancer30 mg/kg, by gavageSignificantly inhibited tumor growth[3][4]
Experimental Protocol: Xenograft Tumor Model

A common method to assess in vivo anticancer efficacy is the xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., K562, RT112) are cultured in vitro under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound (5-Thiazolecarboxylic acid derivative) or the comparator drug (e.g., Dasatinib) is administered at a specified dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Signaling Pathway: BCR-Abl Inhibition in Chronic Myeloid Leukemia (CML)

Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of the BCR-Abl tyrosine kinase, a key driver of CML. Novel 5-Thiazolecarboxylic acid derivatives are often designed to target the same pathway.

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl Grb2/Sos Grb2/Sos BCR-Abl->Grb2/Sos STAT5 STAT5 BCR-Abl->STAT5 PI3K PI3K BCR-Abl->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription STAT5->Gene_Transcription Akt Akt PI3K->Akt Akt->Gene_Transcription Inhibits Apoptosis Dasatinib_Derivative 5-Thiazolecarboxylic acid derivative Dasatinib_Derivative->BCR-Abl Inhibition

Caption: BCR-Abl signaling pathway and the inhibitory action of 5-Thiazolecarboxylic acid derivatives.

Antidiabetic Efficacy: Improving Insulin Sensitivity

Certain thiazole derivatives, particularly thiazolidinediones, are known for their insulin-sensitizing effects, making them valuable in the management of type 2 diabetes. Novel 5-Thiazolecarboxylic acid derivatives are being explored for similar or improved antidiabetic properties.

Comparative In Vivo Efficacy
Compound/DrugAnimal ModelDosageBlood Glucose ReductionReference
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid Streptozotocin-induced diabetic ratsNot specifiedReversed increased serum glucose to normal
Rosiglitazone Streptozotocin-induced diabetic rats10 mg/kg/day for 10 daysFrom ~650 mg/dL to ~468 mg/dL
Rosiglitazone Dietary obese rats3 mg/kg21% reduction in plasma glucose[5]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia resembling type 2 diabetes.

  • Induction of Diabetes: Adult rats (e.g., Wistar or Sprague-Dawley) are injected with a single low dose of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic and included in the study.[6][7]

  • Treatment: Diabetic rats are divided into groups and treated with the test compound, a comparator drug (e.g., Rosiglitazone), or a vehicle control for a specified period (e.g., 2-4 weeks).

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly throughout the study.

  • Efficacy Assessment: The primary endpoint is the reduction in fasting blood glucose levels in the treated groups compared to the diabetic control group.

Signaling Pathway: PPARγ Agonism

Thiazolidinediones like Rosiglitazone exert their effects by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazole_Derivative 5-Thiazolecarboxylic acid derivative PPARg PPARg Thiazole_Derivative->PPARg Activation RXR RXR PPARg_RXR_Complex PPARγ-RXR Heterodimer PPRE PPRE (DNA) PPARg_RXR_Complex->PPRE Binding Gene_Expression Target Gene Expression (Adiponectin, GLUT4, etc.) PPRE->Gene_Expression Increased Transcription Insulin_Sensitivity Insulin_Sensitivity Gene_Expression->Insulin_Sensitivity Increased Insulin Sensitivity PPARgRXR PPARgRXR PPARgRXR->PPARg_RXR_Complex

Caption: PPARγ signaling pathway activated by 5-Thiazolecarboxylic acid derivatives.

Anti-inflammatory Efficacy: Modulating the Inflammatory Response

The thiazole scaffold is present in several anti-inflammatory drugs. Researchers are actively investigating novel 5-Thiazolecarboxylic acid derivatives for their potential to mitigate inflammation.

Comparative In Vivo Efficacy
Compound/DrugAnimal ModelDosagePaw Edema Inhibition (%)Reference
Thiazolidine Derivative (Compound 1d) Carrageenan-induced paw edema in mice10 mg/kgSignificant anti-allodynic effect[8]
Indomethacin Carrageenan-induced paw edema in rats10 mg/kg54% at 2, 3, and 4 hours[9]
Indomethacin Carrageenan-induced paw edema in rats25 mg/kg91.1% at 3 hours[10]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Treatment: Animals are pre-treated with the test compound, a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control.

  • Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Efficacy Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Grouping Random Grouping (Control, Test, Standard) Animal_Acclimatization->Grouping Treatment_Admin Administer Test Compound, Standard (Indomethacin), or Vehicle Grouping->Treatment_Admin Carrageenan_Injection Induce Inflammation: Sub-plantar Carrageenan Injection Treatment_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Timed Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Bridging the Gap: Cross-Validation of In Silico Predictions with Experimental Results for Thiazole Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational, or in silico, methods in drug discovery. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, particularly in oncology.[1][2] This guide provides a comprehensive comparison of in silico predictions with experimental outcomes for various thiazole compounds, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to facilitate a deeper understanding of the cross-validation process in modern drug development.

Performance Comparison: In Silico Predictions vs. Experimental Data

The successful application of in silico models is ultimately determined by their ability to accurately predict the biological activity of novel compounds. The following tables summarize the quantitative comparison between predicted and experimentally determined activities for several thiazole derivatives against various cancer cell lines and molecular targets.

Anticancer Activity of Thiazole Derivatives
CompoundTarget Cell LineIn Silico Prediction (Binding Affinity, Docking Score, etc.)Experimental Result (IC50, µM)Reference
Compound 6b MCF-7 (Breast Cancer)High predicted binding affinity to VEGFR-215.57 ± 2.93 µg/mL[3]
HepG2 (Liver Cancer)High predicted binding affinity to VEGFR-243.72 ± 1.90 µg/mL[3]
Compound 4c MCF-7 (Breast Cancer)Favorable docking score with VEGFR-22.57 ± 0.16[4]
HepG2 (Liver Cancer)Favorable docking score with VEGFR-27.26 ± 0.44[4]
Compound 3j T47D (Breast Cancer)Strong binding interaction with PTP1B0.51 ± 0.15[5]
Compound 10a PC-3 (Prostate Cancer)High binding affinity to tubulin7 ± 0.6[6]
MCF-7 (Breast Cancer)High binding affinity to tubulin4 ± 0.2[6]
Compound 6 A549 (Lung Cancer)Predicted selective inhibition of Akt12.0 ± 1.73 µg/mL[7]
C6 (Glioma)Predicted selective inhibition of Akt3.83 ± 0.76 µg/mL[7]
Enzyme Inhibition Profile
CompoundTarget EnzymeIn Silico Prediction (Binding Energy, kcal/mol)Experimental Result (IC50, µM)Reference
Compound 6b VEGFR-2Strong interaction observed in docking studiesSignificant inhibition, surpassing sorafenib[3]
Compound 4c VEGFR-2Favorable binding mode predictedEffective inhibition demonstrated[4]
Compound 3j PTP1B- (Docking performed)0.51 ± 0.15[5]
Compound 3f PTP1B- (Docking performed)0.66 ± 0.38[5]
Compound 3d PTP1B- (Docking performed)0.93 ± 0.51[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of in silico findings. The following are protocols for key experiments commonly used in the evaluation of thiazole compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds and a vehicle control. A positive control, such as a known anticancer drug (e.g., Doxorubicin, Staurosporine), is also included.[4]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: The reaction mixture contains recombinant human VEGFR-2, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: The test thiazole compounds are added to the wells at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) is used as a positive control.[3]

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often involving a europium-labeled anti-phosphotyrosine antibody. The signal is measured using a time-resolved fluorescence reader.

  • Inhibition Calculation: The percentage of inhibition is calculated relative to the control, and IC50 values are determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing the effect of a compound on cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the thiazole compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. This can reveal cell cycle arrest at specific checkpoints.[3][4]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological processes and research methodologies involved in drug discovery.

G Cross-Validation Workflow for Thiazole Compounds cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Experimental Validation cluster_analysis Data Analysis and Correlation Virtual_Screening Virtual Screening of Thiazole Library Molecular_Docking Molecular Docking Studies Virtual_Screening->Molecular_Docking QSAR_Modeling QSAR Modeling Molecular_Docking->QSAR_Modeling ADMET_Prediction ADMET Prediction QSAR_Modeling->ADMET_Prediction Compound_Synthesis Synthesis of Lead Thiazole Compounds ADMET_Prediction->Compound_Synthesis Data_Correlation Correlation of In Silico and Experimental Data ADMET_Prediction->Data_Correlation Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity_Assay->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Enzyme_Inhibition->Mechanism_Studies Mechanism_Studies->Data_Correlation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Correlation->SAR_Analysis

Caption: A generalized workflow for the cross-validation of in silico predictions with experimental results.

G VEGFR-2 Signaling Pathway Inhibition by Thiazole Compounds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Compound Thiazole Compound Thiazole_Compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole compounds.

G PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> Thiazole_Compound_PI3K Thiazole Compound Thiazole_Compound_PI3K->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Thiazole_Compound_Akt Thiazole Compound Thiazole_Compound_Akt->Akt Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Caption: Thiazole compounds can inhibit the PI3K/Akt signaling pathway at different points.[8]

References

Head-to-head comparison of different synthetic routes to 2-amino-4-methyl-5-thiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2-Amino-4-methyl-5-thiazolecarboxylic acid is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of three prominent synthetic routes to this compound, offering a detailed analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid is typically achieved through a two-stage process: the formation of an ethyl ester intermediate, followed by its hydrolysis. The primary differences between the common methods lie in the initial Hantzsch-type thiazole synthesis to create the ethyl ester. We will compare three routes based on their starting materials: Ethyl Acetoacetate, Ethyl 2-chloroacetoacetate, and Ethyl 3-ethoxyacrylate.

Quantitative Data Summary

The following table summarizes the key performance indicators for the synthesis of the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, for each route.

ParameterRoute A: One-Pot from Ethyl AcetoacetateRoute B: From Ethyl 2-chloroacetoacetateRoute C: From Ethyl 3-ethoxyacrylate
Starting Materials Ethyl acetoacetate, NBS, ThioureaEthyl 2-chloroacetoacetate, ThioureaEthyl 3-ethoxyacrylate, NBS, Thiourea
Reported Yield (%) ~72%[1]>98%[2]~70%
Reaction Time ~20 hours[3]~5-6 hours[2]~2 hours
Key Reagents N-Bromosuccinimide (NBS)Sodium CarbonateN-Bromosuccinimide (NBS)
Solvent System Water/Tetrahydrofuran[3]Ethanol/Ethyl Acetate[2]Water/Dioxane
Reaction Temperature 90°C[3]60-70°C[2]-10°C to 80°C

Visualizing the Synthetic Pathways

The following diagrams, rendered using the DOT language, illustrate the workflow for each synthetic route to the final carboxylic acid product.

Route A: One-Pot Synthesis from Ethyl Acetoacetate

cluster_0 Route A: One-Pot Synthesis Ethyl Acetoacetate Ethyl Acetoacetate One-Pot Reaction One-Pot Reaction Ethyl Acetoacetate->One-Pot Reaction Thiourea Thiourea Thiourea->One-Pot Reaction NBS NBS NBS->One-Pot Reaction Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate One-Pot Reaction->Ethyl 2-amino-4-methylthiazole-5-carboxylate Water/THF, 90°C, ~20h Hydrolysis Hydrolysis Ethyl 2-amino-4-methylthiazole-5-carboxylate->Hydrolysis NaOH(aq) Final Product 2-Amino-4-methyl-5- thiazolecarboxylic Acid Hydrolysis->Final Product cluster_1 Route B: From Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Cyclization Cyclization Ethyl 2-chloroacetoacetate->Cyclization Thiourea Thiourea Thiourea->Cyclization Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization->Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethanol/Ethyl Acetate, Na2CO3, 60-70°C, ~5.5h Hydrolysis Hydrolysis Ethyl 2-amino-4-methylthiazole-5-carboxylate->Hydrolysis NaOH(aq) Final Product 2-Amino-4-methyl-5- thiazolecarboxylic Acid Hydrolysis->Final Product cluster_2 Route C: From Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate Bromination Bromination Ethyl 3-ethoxyacrylate->Bromination NBS NBS NBS->Bromination Bromo-intermediate Bromo-intermediate Bromination->Bromo-intermediate Water/Dioxane, -10°C to RT, 1h Cyclization Cyclization Bromo-intermediate->Cyclization Thiourea Thiourea Thiourea->Cyclization Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization->Ethyl 2-amino-4-methylthiazole-5-carboxylate 80°C, 1h Hydrolysis Hydrolysis Ethyl 2-amino-4-methylthiazole-5-carboxylate->Hydrolysis NaOH(aq) Final Product 2-Amino-4-methyl-5- thiazolecarboxylic Acid Hydrolysis->Final Product

References

A Comparative Guide to the Selectivity of Thiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a crucial scaffold in the development of numerous bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant area of research focuses on thiazole-based molecules as potent enzyme inhibitors, particularly in the context of cancer therapy where they target enzymes like protein kinases and histone deacetylases (HDACs).[2][4][5][6][7][8]

Enzyme inhibitor selectivity is a critical parameter in drug development, defining the inhibitor's ability to preferentially bind to its intended target over other enzymes in the proteome. High selectivity minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window of a drug candidate. This guide provides a comparative evaluation of the selectivity of several thiazole-based enzyme inhibitors, supported by experimental data and detailed protocols.

Selectivity Profile of Thiazole-Based Inhibitors

The following table summarizes the inhibitory activity and selectivity of representative thiazole-based compounds against their primary enzyme targets and selected off-target enzymes. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of inhibitor potency. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 value for the primary target to that of other enzymes.

InhibitorPrimary TargetPrimary Target IC50Off-Target EnzymeOff-Target IC50Reference CompoundPrimary Target IC50 (Reference)
Compound 4c VEGFR-20.15 µM--Sorafenib0.059 µM
Compound 40 B-RAFV600E23.1 ± 1.2 nM--Dabrafenib47.2 ± 2.5 nM
Compound 47 c-Met0.06 ± 0.01 nM--Foretinib1.16 ± 0.17 nM
Compound 5f HDACs0.010 µM--SAHA0.025 µM
Compound 2a COX-20.958 µMCOX-12.651 µMCelecoxib0.002 µM
3-nitrophenylthiazolyl 4d VEGFR-2- (IC50 vs. cell line: 1.21 µM)--Sorafenib- (IC50 vs. cell line: 1.18 µM)

Data sourced from multiple studies on thiazole derivatives.[4][6][9][10][11]

Visualizing Key Concepts

To better understand the context of enzyme inhibition and selectivity, the following diagrams illustrate a relevant signaling pathway, the general workflow for evaluating inhibitors, and the principle of selectivity.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Thiazole-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a target for thiazole-based inhibitors.

G cluster_workflow Experimental Workflow for IC50 Determination A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B 2. Set up Assay Plate (Control and Test Wells) A->B C 3. Pre-incubate Enzyme with Inhibitor B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Monitor Reaction Progress (e.g., Spectrophotometry) D->E F 6. Data Analysis (Calculate % Inhibition) E->F G 7. Determine IC50 Value (Plot Dose-Response Curve) F->G

Caption: General experimental workflow for determining enzyme inhibitor IC50 values.

G cluster_selectivity Concept of Inhibitor Selectivity Inhibitor Thiazole-Based Inhibitor Target On-Target Enzyme Inhibitor->Target High Affinity (Low IC50) OffTarget Off-Target Enzyme Inhibitor->OffTarget Low Affinity (High IC50) Effect Therapeutic Effect Target->Effect SideEffect Side Effects OffTarget->SideEffect

Caption: Logical diagram illustrating the principle of selective enzyme inhibition.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible enzyme inhibition assays. Below is a generalized protocol for determining the IC50 value of a thiazole-based inhibitor against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines the steps to measure the potency (IC50) of an inhibitor against a specific protein kinase.[12][13]

1. Materials and Reagents:

  • Enzyme: Purified target kinase and off-target kinase(s).

  • Substrate: A specific peptide or protein substrate for the kinase.

  • Inhibitor: Thiazole-based inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: Kinase assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT).

  • Cofactor: ATP (Adenosine triphosphate).

  • Detection Reagent: A reagent to detect kinase activity (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Plates: 96-well or 384-well microplates.

  • Instrumentation: Microplate reader capable of luminescence or fluorescence detection.

2. Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the thiazole-based inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[13]

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control to the wells of the microplate.

    • Add the diluted enzyme solution (e.g., 10 µL) to all wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Prepare a substrate/ATP mixture in the assay buffer. Add this mixture (e.g., 10 µL) to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all data points.

    • Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100% and the background as 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.[13]

3. Selectivity Determination:

To evaluate selectivity, perform the same assay for one or more off-target kinases. The selectivity index can be calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target enzyme. A higher selectivity index indicates greater selectivity.

References

A Researcher's Guide to the Reproducibility of Biological Assays for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics, the reproducibility of biological assays is paramount for the validation of potential drug candidates. This guide provides a comparative overview of common biological assays utilized to evaluate the activity of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds, with a focus on assay performance and data reliability. These compounds, a class of hydrazones, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust and reproducible assays.

Data Presentation: Comparative Analysis of Common Biological Assays

Assay TypeCommon ApplicationKey Performance MetricsTypical Values/Interpretation
MTT/XTT Assay Cytotoxicity/Antiproliferative ActivityCoefficient of Variation (CV%) : Intra-plate & Inter-plate Z'-factor CV% : < 15% indicates good reproducibility. Z'-factor : > 0.5 indicates an excellent assay for high-throughput screening (HTS).[4][5]
Antimicrobial Susceptibility Testing (AST) Minimum Inhibitory Concentration (MIC)Intra- and Inter-laboratory Reproducibility Results should be within ±1 two-fold dilution of the mode MIC.
Enzyme Inhibition Assays Target-specific activity (e.g., kinase, acetylcholinesterase inhibition)IC50 Reproducibility Z'-factor IC50 : Values should be consistent across replicate experiments. Z'-factor : > 0.5 is desirable for HTS applications.[4][5]
Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism of cell deathPercentage of apoptotic cells Consistent percentages across replicates.

Experimental Protocols

Detailed and standardized protocols are essential for ensuring the reproducibility of experimental results. Below are methodologies for key assays relevant to the evaluation of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compound (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the antimicrobial efficacy of a compound.

  • Compound Preparation: Prepare a series of two-fold dilutions of the 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway that may be investigated for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis compound_prep Compound Dilution Series treatment Addition of Compounds to Cells compound_prep->treatment cell_seeding Cell Seeding in 96-well Plate cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Measurement formazan_solubilization->readout data_analysis IC50 Determination readout->data_analysis

Caption: A typical workflow for a cell-based cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation compound Hydrazide Compound compound->raf Inhibition

Caption: A hypothetical MAPK signaling pathway modulated by a hydrazide compound.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe disposal of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide. The following guidelines are based on general principles of laboratory safety and hazardous waste management due to the absence of a specific Safety Data Sheet (SDS) for this compound. All personnel must consult their institution's Environmental Health & Safety (EHS) office and adhere to local, state, and federal regulations.[1]

Hazard Assessment

The chemical structure contains functional groups that suggest potential hazards. The compound should be handled as a hazardous substance.

Functional GroupPotential HazardsSource
Hydrazide Toxic, corrosive, potential carcinogen.[2] Hydrazines are classified as hazardous wastes by the EPA.[3][2][3]
Thiazole Derivative Biologically active with potential for toxicity. Can cause skin, eye, and respiratory irritation.[4]
Carboxylic Acid Corrosive properties; waste may require pH neutralization if drain disposal were an option (which it is not in this case).[5][6]

Personal Protective Equipment (PPE)

When handling this chemical waste, the following minimum PPE is required:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection : A standard laboratory coat.[1]

  • Respiratory Protection : Use in a well-ventilated area or chemical fume hood to avoid inhaling dust or vapors.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Step 1: Waste Classification

  • Based on its chemical structure, particularly the hydrazide group, this compound must be treated as hazardous chemical waste.[3]

Step 2: Segregation of Waste

  • Collect waste containing this compound separately from other waste streams to avoid incompatible chemical reactions.[9]

  • Do not mix with acids, bases, or oxidizing agents unless the compatibility is known.[5]

Step 3: Containerization

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, tightly closing lid.[1][8] The original container is often a good choice if it's in good condition.[5] Do not use food containers.[5]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide".[1] Chemical formulas or abbreviations are not acceptable.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[5][9] The SAA must not be near a sink or floor drain.[9]

  • Containment : The SAA must have secondary containment to capture any potential leaks.[9]

  • Container Status : Keep the waste container closed at all times except when adding waste.[1][5]

  • Volume Limits : Laboratories may accumulate no more than 55 gallons of hazardous waste at any one time.[6]

Step 5: Final Disposal

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Treatment : On-site chemical treatment, such as the oxidation of the hydrazide group with sodium hypochlorite, is a possible but complex procedure that should only be performed by highly trained personnel following a validated protocol.[3][10] For general laboratory settings, direct collection is the safest and recommended method of disposal.

Spill Management

In the event of a small spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[10]

  • Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl) methylene]hydrazide B Assess Hazards: - Hydrazide (Toxic) - Thiazole (Irritant) - Acidic (Corrosive) A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Select Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name + Start Date D->E F Store in Designated SAA with Secondary Containment E->F G Keep Container Closed F->G H Is Container Full or Has it Reached Storage Limit? H->F No I Contact EHS for Waste Pickup H->I Yes J Waste Collected by Licensed Professional I->J

Caption: Workflow for the safe disposal of the specified thiazole derivative.

References

Personal protective equipment for handling 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide, a compound of interest in drug development and research. The following procedures are based on the known hazards of its constituent chemical groups, the thiazole and hydrazide moieties, to ensure the highest safety standards in the laboratory.

Hazard Summary and Personal Protective Equipment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the known risks of 2-amino-4-methylthiazole and hydrazides is essential. The primary hazards are summarized in the table below, along with the required Personal Protective Equipment (PPE).

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.Chemical-resistant gloves (Nitrile), lab coat, and safety glasses with side shields.
Skin Irritation Causes skin irritation.Chemical-resistant gloves (Nitrile) and lab coat.
Eye Irritation Causes serious eye irritation.Safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood. A dust mask (N95) is recommended for handling the solid form.
Organ Toxicity Potential for liver, kidney, and central nervous system damage upon exposure.All specified PPE must be worn.
Carcinogenicity Some hydrazide compounds are considered potential carcinogens.All specified PPE must be worn. Work in a designated area for handling potent compounds.
Flammability Hydrazides can be reactive and flammable.Keep away from heat, sparks, and open flames.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is mandatory to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work exclusively within a certified chemical fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

2. Donning Personal Protective Equipment (PPE):

  • Wear a clean, buttoned lab coat.
  • Put on safety goggles. For splash hazards, a face shield is required.
  • Wear nitrile gloves. Inspect for any tears or holes before use. For prolonged handling, consider double-gloving.
  • If handling the powder outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is mandatory.

3. Weighing and Aliquoting:

  • Handle the solid compound on a disposable weighing paper or in a tared container.
  • Use dedicated spatulas and tools.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

4. Experimental Procedures:

  • Keep all containers with the compound sealed when not in use.
  • Avoid creating dust or aerosols.
  • Clean any spills immediately using appropriate procedures (see emergency protocols).

5. Post-Handling:

  • Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
  • Remove PPE in the correct order: gloves, face shield/goggles, lab coat.
  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide and any materials contaminated with it are considered hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method:

    • Disposal must be carried out through a licensed hazardous waste disposal company.

    • Acceptable disposal methods for hydrazide-containing waste include high-temperature incineration or chemical oxidation.[1]

    • Never dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area weigh Weighing and Aliquoting prep_area->weigh experiment Experimental Procedure weigh->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Post-Experiment spill Spill Response experiment->spill If Spill Occurs exposure Personal Exposure experiment->exposure If Exposure Occurs waste Collect Hazardous Waste decontaminate->waste dispose Arrange for Professional Disposal waste->dispose

Caption: Workflow for the safe handling and disposal of the specified thiazolecarboxylic acid derivative.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.